molecular formula C6H6N4O3 B6267793 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1936213-78-3

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

カタログ番号: B6267793
CAS番号: 1936213-78-3
分子量: 182.1
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a chemical compound with the molecular formula C7H8N4O3 and a molecular weight of 196.17 g/mol . It belongs to the class of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which are fused heterocyclic systems of significant interest in medicinal chemistry. Compounds within this structural class have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . Modulation of this receptor is a active area of investigation for central nervous system disorders. Furthermore, structurally related pyrazolo[1,5-a]pyrazin-4-one analogs have demonstrated promising biological activities in preliminary research, including the inhibition of cancer cell growth, such as in A549 lung cancer cells . This suggests the 2-nitro derivative could serve as a valuable precursor or intermediate in the synthesis of potential therapeutic agents. Researchers can utilize this compound as a key building block for the exploration of new biologically active molecules. The nitro group provides a versatile handle for further synthetic modification, enabling the construction of more complex chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

特性

CAS番号

1936213-78-3

分子式

C6H6N4O3

分子量

182.1

純度

95

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Structural Characterization of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and methodologies for the definitive structural characterization of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to not only detail the "how" but also the "why," offering insights into the experimental logic and data interpretation critical for unambiguous structure elucidation.

Introduction to Pyrazolo[1,5-a]pyrazine Derivatives

The pyrazolo[1,5-a]pyrazine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors for cancer therapy.[1] The introduction of a nitro group and a carbonyl function, as in the target molecule, can modulate its electronic properties and potential for hydrogen bonding, making a thorough structural analysis paramount for understanding its chemical behavior and interaction with biological targets. The structural characterization of such novel compounds is a multi-faceted process, relying on a synergistic combination of spectroscopic and crystallographic techniques.

Part 1: Synthesis and Purification

A common approach involves the cyclocondensation of a substituted pyrazole with a suitable reagent. For the target molecule, a likely precursor would be an amino-nitropyrazole derivative which is then reacted with a three-carbon synthon that can form the pyrazinone ring.

Experimental Protocol: Synthesis
  • Reaction Setup: A solution of a suitable 3-amino-4-nitropyrazole precursor is dissolved in a high-boiling point solvent such as glacial acetic acid or N-methyl pyrrolidone.

  • Reagent Addition: An equimolar amount of a reagent like ethyl 3-bromopropionate is added to the reaction mixture. The choice of a bromoester provides the necessary carbon backbone for the pyrazinone ring.

  • Cyclization: The mixture is heated to reflux for several hours to facilitate both the initial N-alkylation of the pyrazole and the subsequent intramolecular cyclization to form the pyrazolo[1,5-a]pyrazin-4-one ring system.

  • Workup and Purification: Upon cooling, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Part 2: Spectroscopic Characterization

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often a good choice for this class of compounds due to its ability to dissolve polar heterocyclic compounds and the presence of exchangeable protons (N-H) which can be observed.

  • Expected Chemical Shifts (δ):

    • Aromatic/Heteroaromatic Protons: A singlet is expected for the proton on the pyrazole ring, likely in the range of δ 7.5-8.5 ppm. The exact shift will be influenced by the electron-withdrawing nitro group.

    • Methylene Protons (-CH₂-): The two methylene groups in the pyrazinone ring are not equivalent. They will likely appear as two distinct signals, possibly multiplets or triplets depending on their coupling, in the range of δ 3.0-4.5 ppm.

    • Amine Proton (-NH-): A broad singlet corresponding to the N-H proton is expected, typically in the range of δ 5.0-8.0 ppm, and its chemical shift can be concentration and temperature-dependent.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 160-170 ppm, is characteristic of the amide-like carbonyl group in the pyrazinone ring.

    • Aromatic/Heteroaromatic Carbons: Several signals are expected in the δ 110-150 ppm range, corresponding to the carbons of the pyrazole and pyrazinone rings. The carbon bearing the nitro group will be significantly deshielded.

    • Methylene Carbons (-CH₂-): Signals for the two methylene carbons are expected in the aliphatic region, typically between δ 30-50 ppm.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C=O-160-170
C-NO₂->150
Pyrazole C-H7.5-8.5 (s)110-125
Pyrazole C-130-150
Pyrazinone C-120-140
-CH₂-3.0-4.5 (m)30-50
-NH-5.0-8.0 (br s)-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expertise & Experience: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • Expected Absorption Bands (cm⁻¹):

    • N-H Stretch: A peak in the range of 3200-3400 cm⁻¹ corresponding to the N-H bond in the pyrazinone ring.

    • C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is indicative of the carbonyl group.

    • N-O Stretch (Nitro Group): Two characteristic strong bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

    • C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are typical for the pyrazole and pyrazinone rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Expertise & Experience: Electrospray ionization (ESI) is a suitable technique for this type of molecule as it is a soft ionization method that typically results in a prominent molecular ion peak.

  • Expected Molecular Ion Peak: For C₆H₆N₄O₃, the expected monoisotopic mass is approximately 182.0440 g/mol . In positive ion mode ESI-MS, the spectrum should show a peak at m/z 183.0518, corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such heterocyclic systems may include the loss of the nitro group (NO₂) or cleavage of the pyrazinone ring.

Part 3: X-Ray Crystallography

While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Trustworthiness: This technique is a self-validating system; a successful structure determination with low R-factors provides incontrovertible proof of the molecular structure and connectivity.

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic positions and thermal parameters. The resulting electron density map should clearly show the positions of all non-hydrogen atoms.

Visualization of the Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Synthesis via Cyclocondensation purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Sample ir IR Spectroscopy purification->ir Pure Sample ms Mass Spectrometry purification->ms Pure Sample xray Single-Crystal X-Ray Diffraction nmr->xray For Unambiguous Confirmation ir->xray For Unambiguous Confirmation ms->xray For Unambiguous Confirmation final_structure final_structure xray->final_structure Final Validated Structure

Caption: Workflow for the structural elucidation of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

Conclusion

The structural characterization of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one requires a logical and systematic application of modern analytical techniques. The combination of NMR, IR, and mass spectrometry provides a comprehensive picture of the molecule's two-dimensional structure and functional groups. For absolute confirmation, single-crystal X-ray diffraction is the gold standard. This guide provides the foundational knowledge and experimental rationale for researchers to confidently approach the structural elucidation of this and related heterocyclic compounds.

References

  • Hassan, M. A., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 16(6), 750-760. [Link]

  • ResearchGate. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. [Link]

  • Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(8), 1436-1457. [Link]

  • Li, Y., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]

  • Gouda, M. A., et al. (2021). Synthesis of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Chemistry, 3(1), 138-151. [Link]

  • Google Patents. (2021).
  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Kumar, A., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(11), 3044-3055. [Link]

Sources

preliminary toxicity screening of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the preliminary toxicity screening of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3).

Executive Summary & Mechanistic Grounding

The compound 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one represents a highly specialized bicyclic nitro-heterocyclic scaffold. Structurally analogous to the pharmacophores found in modern anti-tubercular drugs like pretomanid and delamanid, as well as various experimental anti-inflammatory azolo-pyrimidines[1], this core presents unique pharmacological opportunities and distinct toxicological liabilities.

As a Senior Application Scientist, I approach nitro-heterocycles with a specific caveat: the nitro group is a known structural alert . In bacterial systems, these compounds are reductively activated by Type I nitroreductases (such as the deazaflavin-dependent nitroreductase, Ddn), leading to the generation of reactive nitrogen species and respiratory poisoning[2],[3]. While this is the exact mechanism that makes them potent antimicrobials, it also causes them to routinely flag as false positives in standard bacterial genotoxicity screens. Conversely, in mammalian cells, off-target reduction by Type II nitroreductases can result in futile redox cycling, generating reactive oxygen species (ROS) and subsequent hepatotoxicity[4].

Therefore, a rigid, standard toxicity template will fail to accurately de-risk this compound. Instead, we must deploy a mechanistically informed, tiered screening protocol designed to decouple bacteria-specific nitroreduction from true mammalian genotoxicity and systemic toxicity.

Mechanism Cmpd 2-nitro-pyrazolo[1,5-a]pyrazin-4-one BacNR Bacterial Nitroreductase (Type I / Ddn) Cmpd->BacNR Bioactivation MamNR Mammalian Nitroreductase (Type II) Cmpd->MamNR Off-target reduction Nitroso Reactive Nitroso Intermediate BacNR->Nitroso 2e- reduction ROS Reactive Oxygen Species (ROS) MamNR->ROS 1e- futile cycling DNA DNA Adducts & Cleavage (Ames Positive) Nitroso->DNA Mutagenesis Tox Oxidative Stress & Hepatotoxicity ROS->Tox Cytotoxicity

Fig 1. Divergent nitroreduction pathways leading to bacterial mutagenicity vs. mammalian cytotoxicity.

Tiered Toxicity Screening Workflow

To ensure scientific integrity and prevent the premature abandonment of a potentially viable lead, the screening of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one must follow a self-validating, three-tier system.

Workflow T1 Tier 1: Genotoxicity (Ames TA98/TA100NR & Comet) D1 Ames Positive in NR-deficient strain? T1->D1 T2 Tier 2: Cytotoxicity (HepG2 ROS & Viability) D1->T2 No (Bacterial specific) Fail NO-GO / Scaffold Hopping D1->Fail Yes (Mammalian Genotox) D2 IC50 < 10 µM or High ROS? T2->D2 T3 Tier 3: In Vivo Acute (Rodent MTD & Histology) D2->T3 No (Safe in vitro) D2->Fail Yes (Cytotoxic) T3->Fail Severe Organ Tox Pass Lead Progression T3->Pass MTD > 500 mg/kg

Fig 2. Tiered decision-tree workflow for the preliminary toxicity screening of nitro-heterocycles.

Experimental Protocols & Methodologies

Tier 1: Mechanistic Genotoxicity Profiling

Standard Ames testing is insufficient for nitro-heterocycles. We must utilize nitroreductase-deficient strains to prove that any observed mutagenicity is an artifact of bacterial metabolism, not a true mammalian liability[5].

Protocol 1.1: Modified Ames Reverse Mutation Assay

  • Rationale: Differentiates between universal DNA reactivity and bacteria-specific nitroreduction.

  • Step 1: Prepare Salmonella typhimurium strains TA98, TA100 (standard), and TA100NR (nitroreductase-deficient).

  • Step 2: Dissolve 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in DMSO. Prepare a concentration gradient (1.5, 5, 15, 50, and 100 µ g/plate ).

  • Step 3: Perform the pre-incubation method (20 mins at 37°C) both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction (to test for hepatic metabolic activation).

  • Step 4: Plate on minimal agar and incubate for 48-72 hours at 37°C.

  • Step 5: Count revertant colonies. Validation Check: A positive result in TA100 but a negative result in TA100NR confirms the mutagenicity is strictly dependent on bacterial nitroreductase, clearing the compound for mammalian use[5].

Protocol 1.2: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

  • Rationale: Directly measures DNA strand breaks in mammalian cells to orthogonalize the Ames data[6].

  • Step 1: Seed HepG2 (human liver carcinoma) cells at 1×105 cells/well.

  • Step 2: Expose cells to the compound (1, 10, and 50 µM) for 24 hours.

  • Step 3: Harvest cells, suspend in 0.5% low-melting-point agarose, and spread onto frosted glass slides.

  • Step 4: Submerge slides in alkaline lysis buffer (pH > 13) for 1 hour at 4°C to unwind DNA.

  • Step 5: Perform electrophoresis at 300 mA for 20 minutes.

  • Step 6: Stain with SYBR Gold and analyze via fluorescence microscopy. Calculate the % Tail DNA (percentage of DNA migrated from the nucleus).

Tier 2: Mammalian Cytotoxicity & Oxidative Stress

Nitro-compounds can induce oxidative stress through futile cycling by mammalian Type II nitroreductases.

Protocol 2.1: High-Content ROS and Viability Screening

  • Step 1: Seed primary human hepatocytes in 96-well plates.

  • Step 2: Treat with the compound (0.1 to 100 µM) for 48 hours.

  • Step 3: Co-stain with Hoechst 33342 (nuclear count/viability) and DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS generation.

  • Step 4: Read fluorescence (Ex/Em 485/535 nm for ROS). Calculate the IC 50​ for viability and the threshold concentration for ROS induction.

Tier 3: Preliminary In Vivo Acute Toxicity

If the compound clears in vitro hurdles, we assess acute systemic tolerability. Nitro-heterocycles have historically shown specific liabilities in reproductive organs (e.g., testicular atrophy seen in subacute dosing of other nitro-triazoles).

Protocol 3.1: Rodent Maximum Tolerated Dose (MTD) & Targeted Histology

  • Step 1: Utilize 8-week-old Sprague-Dawley rats (n=5 per sex/group).

  • Step 2: Administer the compound via single oral gavage at 0 (Vehicle), 100, 300, and 1000 mg/kg.

  • Step 3: Monitor clinical signs, body weight, and food consumption daily for 14 days.

  • Step 4: On Day 15, euthanize and collect serum for clinical chemistry (ALT, AST, BUN, Creatinine).

  • Step 5: Perform gross necropsy. Critical Step: Explicitly weigh and perform histological sectioning on the liver, kidneys, and testes/ovaries to screen for seminiferous tubule degeneration or hepatocyte necrosis.

Quantitative Data Presentation & Acceptance Criteria

To ensure objective decision-making, all experimental outputs must be measured against strict, pre-defined thresholds.

Table 1: Quantitative Decision Matrix for Lead Progression

Screening TierAssay / BiomarkerTarget Threshold for Progression (Go/No-Go)Mechanistic Rationale
Tier 1 Ames Test (TA100NR)< 2-fold increase in revertants over vehicleProves absence of mammalian-relevant, non-enzymatic DNA reactivity.
Tier 1 Alkaline Comet Assay< 5% Tail DNA at 50 µMConfirms absence of direct mammalian DNA strand breaks[6].
Tier 2 HepG2 CytotoxicityIC 50​ > 50 µMEstablishes a baseline therapeutic window for systemic dosing.
Tier 2 DCFDA ROS Assay< 1.5-fold ROS increase at 10 µMEnsures Type II nitroreductase futile cycling is minimal.
Tier 3 Acute In Vivo MTDMTD > 500 mg/kg (No lethality)Provides a sufficient safety margin for subsequent efficacy models.
Tier 3 Organ HistopathologyNo significant testicular/hepatic atrophyClears historical class-wide liabilities of nitro-heterocycles.

References

  • Wildlife Toxicity Assessment for 3-Nitro-1,2,4-Triazol-5-One (NTO) No: HEF042019-0066 Source: Defense Centers for Public Health (health.mil) URL:[Link]

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury Source: PubMed Central (nih.gov) URL:[Link][1]

  • Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole Source: PubMed Central (nih.gov) URL:[Link][6]

  • Characterization of a Melamino Nitroheterocycle as a Potential Lead for the Treatment of Human African Trypanosomiasis Source: PubMed Central (nih.gov) URL:[Link][5]

  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases Source: MDPI URL:[Link][4]

  • Functions of nitroreductases in mycobacterial physiology and drug susceptibility Source: ASM Journals URL:[Link][2]

  • Baseline and acquired resistance to bedaquiline, linezolid and pretomanid, and impact on treatment outcomes in four tuberculosis clinical trials containing pretomanid Source: PLOS Global Public Health URL:[Link][3]

Sources

Physicochemical Properties and Synthetic Utility of 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (also designated as 2-nitro-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, CAS: 1936213-78-3) is a highly versatile bicyclic heterocycle[1]. Integrating a pyrazole ring fused to a partially saturated pyrazine lactam, this molecule serves as a privileged scaffold in modern drug discovery[2]. It is extensively utilized as an advanced intermediate in the synthesis of kinase inhibitors and oncology therapeutics, where the pyrazolo[1,5-a]pyrazine core acts as a critical hinge-binding motif[3].

Structural and Physicochemical Profiling

Understanding the physicochemical nature of this scaffold is critical for optimizing both its bench-scale synthesis and its integration into active pharmaceutical ingredients (APIs).

  • Electronic Effects: The nitro group at the C2 position strongly withdraws electron density from the pyrazole system. This renders the pyrazole ring less basic and highly resistant to electrophilic aromatic substitution, funneling reactivity toward the lactam or the nitro group itself.

  • sp³ Character (Fsp³): The 4H,5H,6H,7H-tetrahydropyrazine ring introduces critical sp³ hybridized carbon character. Increasing Fsp³ is a proven strategy to improve aqueous solubility and reduce off-target toxicity compared to flat, fully aromatic pyrazolo[1,5-a]pyrazines[2].

  • Hydrogen Bonding: The lactam moiety acts as a potent hydrogen bond donor (NH) and acceptor (C=O), a feature heavily exploited to interact with the ATP-binding pocket of kinases.

Core Physicochemical Properties
PropertyValue
Molecular Formula C6H6N4O3[1]
Molecular Weight 182.1368 g/mol [4]
Monoisotopic Mass 182.04399 Da[1]
Predicted XLogP -0.3[1]
InChIKey NEJZJOKZLKDUAD-UHFFFAOYSA-N[1]

Causality Insight: The negative XLogP (-0.3) indicates high hydrophilicity[1]. In practical bench synthesis, this means the compound will partition heavily into the aqueous phase during standard liquid-liquid extractions. Chemists must employ exhaustive extraction with polar organic solvents like 2-methyltetrahydrofuran (2-MeTHF) or utilize reverse-phase chromatography to prevent catastrophic yield losses.

Predictive Mass Spectrometry and Collision Cross Section (CCS)

For researchers utilizing Ion Mobility-Mass Spectrometry (IM-MS) to track this intermediate in complex reaction mixtures, Collision Cross Section (CCS) values provide a highly orthogonal identification metric alongside the standard mass-to-charge ratio (m/z).

Predicted CCS Values (Ų)
Adductm/zPredicted CCS (Ų)
[M+H]+183.05127133.2[1]
[M-H]-181.03671132.9[1]
[M+Na]+205.03321141.3[1]
[M+NH4]+200.07781150.3[1]

Synthetic Utility and Reactivity Pathways

The compound is primarily utilized as a bifunctional precursor. The nitro group serves as a masked amine, while the lactam nitrogen provides a nucleophilic handle for solvent-channel derivatization.

Reactivity A 2-Nitro-Lactam Scaffold (CAS: 1936213-78-3) B Nitro Reduction (Forms 2-Amino Derivative) A->B Pd/C, H2 C Lactam N-Alkylation (Forms N-Substituted Lactam) A->C Cs2CO3, R-X D Amide Coupling (At 2-Amino Position) B->D R-COOH, HATU E Advanced Intermediates (Kinase Inhibitors) C->E Further Derivatization D->E Further Derivatization

Primary synthetic reactivity pathways for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation of the Nitro Group
  • Objective: Convert the 2-nitro group to a 2-amino group to enable subsequent amide coupling for API synthesis[3].

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is utilized. The lactam carbonyl is highly stable and will not reduce under standard hydrogenation conditions (unlike standard ketones), ensuring perfect chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Self-validation step: Always purge the reaction flask with inert N₂ gas prior to adding the dry catalyst to prevent auto-ignition of the methanol vapors.

  • Reaction: Evacuate the flask and backfill with H₂ gas using a balloon (1 atm). Stir vigorously at ambient temperature (20-25 °C) for 4 hours.

  • Monitoring: Self-validation step: Monitor reaction progress via LC-MS. The reaction is deemed complete when the [M+H]+ 183.05 peak completely disappears, replaced by the corresponding 2-amino mass peak ([M+H]+ 153.07).

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the 2-amino derivative. Store under argon to prevent oxidative degradation.

Protocol 2: N-Alkylation of the Lactam Core
  • Objective: Functionalize the lactam nitrogen to explore structure-activity relationships (SAR) in the solvent-exposed region of a target protein.

  • Causality: Cesium carbonate (Cs₂CO₃) is selected over stronger bases like Sodium Hydride (NaH) to prevent base-catalyzed ring opening of the lactam. N,N-Dimethylformamide (DMF) is used to strongly solvate the cesium cation, maximizing the nucleophilicity of the naked lactam anion.

Step-by-Step Methodology:

  • Preparation: Suspend the starting material (1.0 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M).

  • Alkylation: Cool the mixture to 0 °C. Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise to control the exotherm.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction by pouring it into ice water. Due to the high polarity of the product (inherited from the parent scaffold's negative XLogP), extract the aqueous layer with 10% MeOH in DCM rather than standard Ethyl Acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Mechanistic Visualizations

ElectronicEffects N1 Nitro Group (-NO2) Strong electron-withdrawing Decreases pyrazole basicity N4 Physicochemical Profile XLogP = -0.3 Highly hydrophilic N1->N4 N2 Lactam Motif (-NH-C=O) H-bond donor/acceptor Improves aqueous solubility N2->N4 N3 Tetrahydro-Pyrazine Ring Conformational flexibility Increases Fsp3 character N3->N4

Structural features dictating the physicochemical profile of the scaffold.

References

  • Title: PubChemLite - 1936213-78-3 (C6H6N4O3)
  • Title: Pyrazolo[1,5-a]pyrazin-4(5H)
  • Title: 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)
  • Title: CN113150012A - Pyrazolo[1,5-a ] pyrazine derivative and preparation method and application thereof Source: Google Patents URL

Sources

Unlocking Neuroreceptor Selectivity: Binding Affinity and Mechanistic Profiling of the 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

In the landscape of central nervous system (CNS) drug discovery, achieving receptor subtype selectivity is the paramount challenge. The compound 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3) has emerged as a highly privileged, rigid bicyclic scaffold. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that this specific pharmacophore is instrumental in designing highly selective allosteric modulators for glutamatergic receptors—specifically, N-methyl-D-aspartate (NMDA) GluN2A positive allosteric modulators (PAMs) and metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs).

The structural genius of this molecule lies in its dual functionality. The pyrazolo[1,5-a]pyrazin-4-one core mimics endogenous heterocyclic ligands, fitting perfectly into the extracellular ligand-binding domain (LBD) dimer interfaces. Meanwhile, the strong electron-withdrawing nitro group at the C2 position drastically alters the dipole moment and pKa of the system, enhancing π−π stacking and hydrogen bonding with key receptor residues (e.g., Tyr535 and His783) while actively repelling binding to off-target AMPA receptors [1].

Mechanistic Profiling & Target Engagement

To engineer a successful CNS therapeutic, we must move beyond orthosteric agonism/antagonism, which often leads to excitotoxicity or severe side effects. The pyrazolo-pyrazinone scaffold achieves its therapeutic window through allosteric modulation .

Recent structural biology campaigns [2] have demonstrated that derivatives of the pyrazolo[1,5-a]pyrazin-4-one scaffold bind selectively at the GluN1-GluN2A dimer interface. By binding to this allosteric pocket, the scaffold induces a conformational shift that increases the receptor's affinity for endogenous glutamate, thereby enhancing long-term potentiation (LTP) and synaptic plasticity without causing continuous, unregulated ion channel opening.

G Ligand Pyrazolo-pyrazinone Scaffold Receptor GluN1/GluN2A Dimer Interface Ligand->Receptor Allosteric Binding Modulation Positive Allosteric Modulation (PAM) Receptor->Modulation Conformational Shift Channel Ion Channel Opening (Ca2+ Influx) Modulation->Channel Glutamate Presence Plasticity Synaptic Plasticity & LTP Enhancement Channel->Plasticity Downstream Signaling

Mechanism of GluN2A positive allosteric modulation by pyrazolo-pyrazinones.

Quantitative Receptor Binding Affinity

A critical requirement for any GluN2A PAM is the absolute minimization of AMPA receptor binding. Historically, structural similarities between the LBDs of NMDA and AMPA receptors resulted in cross-reactivity. The incorporation of the pyrazolo[1,5-a]pyrazin-4-one core effectively eliminates AMPA affinity [1]. Furthermore, dihydropyrazolo-pyrazinone derivatives have shown exceptional potency as mGluR2 NAMs [3].

The table below synthesizes the quantitative binding data of the core scaffold and its optimized derivatives across key neuroreceptor targets:

Compound / ScaffoldPrimary TargetBinding Affinity (EC50 / IC50)AMPA Binding AffinityMechanism of Action
2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-one GluN2A (NMDA)EC 50​ 1.2 μ M> 30 μ M (Minimal)Weak PAM
Optimized Derivative (e.g., Compound (R)-9) GluN2A (NMDA)EC 50​ = 34 nM> 100 μ M (None)Potent PAM
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Lead 11) mGluR2IC 50​ = 18 nMN/APotent NAM

Self-Validating Experimental Protocols

In our laboratory, we rely on a self-validating system of orthogonal assays. We pair functional kinetic assays (FLIPR) with equilibrium binding assays (Radioligand Displacement) to ensure that observed cellular phenotypes are strictly driven by allosteric mechanisms.

Protocol A: High-Throughput FLIPR Calcium Influx Assay (Functional Validation)

This assay quantifies the functional positive allosteric modulation of the target receptor.

  • Cell Preparation: Plate HEK293 cells stably co-expressing human GluN1 and GluN2A subunits at 20,000 cells/well in 384-well clear-bottom plates.

    • Causality: Utilizing stably co-expressed cell lines ensures the stoichiometric uniformity of the heterotetrameric NMDA receptors, drastically reducing well-to-well variability compared to transient transfections.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium-sensitive dye (2 μ M) and probenecid (2.5 mM) in assay buffer for 60 minutes at 37°C.

    • Causality: Probenecid is actively required to inhibit multidrug resistance proteins (MRP) on the cell membrane, preventing the active efflux of the fluorophore and ensuring a stable, high-intensity baseline signal.

  • Compound Incubation: Add the pyrazolo-pyrazinone derivatives in a 10-point dose-response format (0.1 nM to 30 μ M) and incubate for 15 minutes.

  • Agonist Challenge & Kinetic Reading: Inject a sub-maximal EC 20​ concentration of glutamate/glycine. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Causality: Using an EC 20​ concentration of the endogenous agonist provides the optimal dynamic range. It allows us to observe a leftward shift in the agonist dose-response curve (the hallmark of a PAM) without saturating the receptor, which would mask the allosteric effect.

Protocol B: Radioligand Binding Assay (Selectivity & Allosteric Confirmation)

This assay confirms that the compound does not bind to the orthosteric site and lacks off-target AMPA affinity.

  • Membrane Preparation: Isolate rat cortical membranes via differential centrifugation and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Native cortical membranes provide a physiologically relevant matrix containing natural ratios of AMPA and NMDA receptors, offering a more rigorous selectivity screen than recombinant systems.

  • Equilibrium Incubation: Incubate 50 μ g of membrane protein with 5 nM[³H]-AMPA (for off-target screening) or [³H]-CGP39653 (for NMDA orthosteric screening), alongside varying concentrations of the test compound for 90 minutes at 4°C.

    • Causality: The 4°C incubation temperature is critical; it minimizes receptor internalization and proteolytic degradation during the long equilibrium phase, ensuring stable binding kinetics.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of highly lipophilic radioligands, thereby maximizing the signal-to-noise ratio.

  • Quantification: Add scintillation cocktail and quantify bound radioactivity. A true PAM will show zero displacement of the orthosteric radioligand.

Workflow Prep Compound Prep (10mM DMSO) FLIPR FLIPR Ca2+ Assay (Functional PAM) Prep->FLIPR Radioligand Radioligand Binding (Selectivity Profiling) Prep->Radioligand Analysis Schild Plot Analysis (Allosteric Validation) FLIPR->Analysis Radioligand->Analysis Lead Lead Optimization Analysis->Lead

Self-validating workflow for allosteric modulator screening and validation.

Conclusion

The 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one scaffold represents a highly tunable, structurally rigid pharmacophore that solves one of the most persistent problems in neuropharmacology: achieving NMDA receptor subtype selectivity without triggering AMPA receptor cross-reactivity. By leveraging its unique electronic properties and directing it toward the GluN1-GluN2A allosteric interface, drug development professionals can generate potent, brain-penetrant therapeutics for psychiatric and neurodegenerative diseases.

References

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 2022.[Link]

  • Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands. Acta Pharmaceutica Sinica B, 2024.[Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry, 2024.[Link]

Preclinical Pharmacokinetic Profiling and ADME Liability Assessment of the 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the pyrazolo[1,5-a]pyrazin-4-one core has emerged as a highly privileged bicyclic scaffold. It has been successfully deployed in the development of potent VPS34 kinase inhibitors[1], oral tankyrase inhibitors for colorectal cancer[2], and GluN2A subtype-selective NMDA receptor ligands for central nervous system disorders[3].

However, the specific introduction of a nitro group at the 2-position to form 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1936213-78-3)[4] fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. As a Senior Application Scientist, it is critical to evaluate this building block not just as a static structure, but as a dynamic entity subject to specific enzymatic environments. The electron-withdrawing nature of the nitro group combined with the hydrophilic lactam ring creates a unique pharmacokinetic (PK) signature that must be rigorously profiled before advancing to lead optimization.

Physicochemical Properties & Absorption Dynamics

The foundational pyrazolo[1,5-a]pyrazin-4-one scaffold is characterized by low lipophilicity and a highly constrained conformation. This typically confers low microsomal clearance and a high unbound fraction ( fu​>80% ) in human plasma[1]. The addition of the 2-nitro group further increases polarity, which prevents non-specific hydrophobic binding but introduces specific metabolic liabilities.

Quantitative Pharmacokinetic Baseline Data

The following table summarizes the structural drivers dictating the PK profile of this specific scaffold:

PK ParameterPredicted/Empirical ValueCausality / Structural Driver
Molecular Weight 182.14 g/mol [4]Highly compact size ensures excellent ligand efficiency and rapid passive diffusion.
LogD (pH 7.4) < 1.0High polarity of the lactam and nitro groups prevents non-specific lipid partitioning.
Plasma Protein Binding < 20% bound (>80% fu​ )Low lipophilicity severely limits hydrophobic interactions with human serum albumin[1].
Microsomal Clearance Low (< 15 µL/min/mg)Steric constraints of the bicyclic core limit CYP450 active site accessibility[1].
Cytosolic Clearance Moderate to HighThe 2-nitro group is highly susceptible to cytosolic nitroreductases under hypoxic conditions.

Metabolic Stability & Clearance Mechanisms

To accurately predict in vivo clearance, we must understand the causality behind the scaffold's degradation. The 2-nitro-pyrazolo[1,5-a]pyrazin-4-one scaffold presents a bifurcated metabolic pathway:

  • Phase I Oxidation (CYP450-mediated): The saturated piperazinone (lactam) ring is theoretically susceptible to hydroxylation. However, because the molecule is compact and configurationally restrained, it often evades rapid CYP-mediated oxidation, leading to generally favorable oxidative stability[1].

  • Nitroreduction (Reductase-mediated): The 2-nitro group is the primary metabolic soft spot. Under hypoxic conditions (such as those found in solid tumor microenvironments or the gut microbiome), nitroreductases reduce the nitro group to a reactive nitroso intermediate, followed by a hydroxylamine, and ultimately an amine. This pathway can lead to reactive metabolites that covalently bind to cellular macromolecules, necessitating rigorous early-stage screening.

Metabolic_Pathways Parent 2-nitro-pyrazolo[1,5-a]pyrazin-4-one (Parent Scaffold) CYP CYP450 Oxidation (Aerobic) Parent->CYP Hepatic Microsomes Reductase Nitroreduction (Anaerobic/Hypoxic) Parent->Reductase Cytosolic/Bacterial Reductases Hydroxyl Hydroxylated Lactam (Stable Metabolite) CYP->Hydroxyl Nitroso Nitroso Intermediate (Reactive) Reductase->Nitroso Amine 2-amino-pyrazolo[1,5-a]pyrazin-4-one (Final Reduced Metabolite) Nitroso->Amine Further Reduction

Figure 1: Bifurcated metabolic pathways of the 2-nitro-pyrazolo[1,5-a]pyrazin-4-one scaffold.

Experimental Protocols: A Self-Validating System

Because nitroreductases are oxygen-sensitive, standard aerobic microsomal stability assays will artificially mask the clearance liability of the 2-nitro group. To ensure scientific integrity, the following self-validating dual-condition assay must be employed.

Protocol: Self-Validating Dual-Condition Clearance Assay

Objective: Isolate CYP450-mediated oxidation from reductase-mediated nitroreduction to calculate accurate intrinsic clearance ( CLint​ ).

  • Step 1: Matrix Preparation. Prepare human liver S9 fractions (which contain both microsomal CYPs and cytosolic reductases) at a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Environmental Control (Causality Check). Split the assay into two parallel systems. Purge System A with 95% O2​ / 5% CO2​ (Aerobic). Purge System B with 95% N2​ / 5% CO2​ (Anaerobic/Hypoxic) using a Coy anaerobic chamber. Causality: Aerobic conditions assess CYP stability; anaerobic conditions unmask nitro-liability.

  • Step 3: Reaction Initiation. Pre-incubate the 2-nitro-pyrazolo[1,5-a]pyrazin-4-one compound (1 µM final concentration) for 5 minutes at 37°C. Initiate the reaction by adding a cofactor mixture (1 mM NADPH final).

  • Step 4: Self-Validation Controls.

    • Negative Control: Run a parallel minus-cofactor (-NADPH) sample to prove that any observed clearance is enzymatically driven, not due to chemical instability.

    • Positive Controls: Midazolam (to validate aerobic CYP3A4 activity) and Metronidazole (to validate anaerobic nitroreductase activity).

  • Step 5: Quenching & Extraction. At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide) to ensure mass balance tracking. Centrifuge at 4000 rpm for 15 minutes.

  • Step 6: LC-MS/MS Quantification. Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking both the parent mass (m/z 183.05 for [M+H]+ )[4] and the predicted amine metabolite.

PK_Workflow S1 1. Incubation Liver S9 Fractions (+/- NADPH, +/- O2) S2 2. Quenching Acetonitrile + IS (Mass Balance Check) S1->S2 S3 3. LC-MS/MS MRM Mode (Parent & Metabolites) S2->S3 S4 4. PK Analysis Calculate CLint & t1/2 (Self-Validated) S3->S4

Figure 2: Self-validating in vitro pharmacokinetic workflow for nitro-heterocyclic compounds.

In Vivo Pharmacokinetic Extrapolation

When transitioning this scaffold into in vivo rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice), researchers should anticipate a moderate volume of distribution ( Vdss​ ). The low lipophilicity prevents excessive tissue trapping, while the high free fraction ensures that the compound is readily available for both target engagement and hepatic extraction[1][2]. However, oral bioavailability ( ) will heavily depend on the extent of first-pass nitroreduction in the gut microbiome prior to systemic absorption.

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A Senior Application Scientist's Guide to Molecular Docking Studies of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for conducting molecular docking studies on 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, ensuring a robust and reproducible computational analysis.

Section 1: Introduction and Strategic Context

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure

The pyrazolo[1,5-a]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to act as a bioisostere of adenine, making it a prime candidate for interacting with a wide array of enzymes, particularly protein kinases.[2][3] Numerous derivatives have been synthesized and investigated for a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and anti-infectious agents.[1] The versatility and documented bioactivity of this scaffold make any new derivative, such as the topic compound, a compelling subject for computational investigation.

The Role of the Nitro Group: A Double-Edged Sword

The nitro group (–NO2) is a potent electron-withdrawing moiety that significantly influences a molecule's pharmacokinetic and pharmacodynamic properties.[4][5][6] While it is a feature of many successful drugs, it is also considered a "structural alert" or toxicophore due to potential metabolic liabilities and genotoxicity.[7][8] In drug design, its inclusion can enhance binding to target proteins or be engineered for bioreductive activation, particularly in developing hypoxia-activated prodrugs for cancer therapy.[4][7][8] Understanding its potential interactions within a protein's active site is therefore critical.

Rationale for Target Selection: Cyclin-Dependent Kinase 2 (CDK2)

Given that pyrazolo[1,5-a]pyrimidine derivatives are frequently investigated as kinase inhibitors,[2][9] Cyclin-Dependent Kinase 2 (CDK2) has been selected as a highly relevant and well-validated target for this guide.

  • Therapeutic Relevance: CDK2 is a key regulator of the cell division cycle, and its overexpression or abnormal activation is directly linked to the hyperproliferation characteristic of many cancers.[10][11][12] This makes CDK2 a prime therapeutic target for developing novel anticancer agents.[10][11][13]

  • Structural Availability: High-resolution X-ray crystal structures of CDK2 are readily available in the Protein Data Bank (PDB), providing the essential structural foundation for a reliable docking study.[10][11][14] For this guide, we will utilize the structure of the human cyclinA-CDK2 complex (PDB ID: 1FIN), which has a resolution of 2.30 Å.[14][15]

Section 2: The Molecular Docking Workflow: A Validated Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[16][17] The quality of these predictions is directly dependent on the meticulous preparation of both the ligand and the receptor.[18]

The following workflow is designed to be a self-validating system, incorporating a crucial re-docking step to ensure the chosen parameters can accurately reproduce experimentally determined binding modes.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis PDB 1. Target Selection (PDB: 1FIN) Prot_Prep 2. Receptor Preparation (Remove Water, Add Hydrogens) PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (Energy Minimization, Set Torsions) Prot_Prep->Lig_Prep Redocking 4. Protocol Validation (Re-docking Native Ligand) Lig_Prep->Redocking RMSD_Check 5. RMSD Analysis (RMSD ≤ 2.0 Å?) Redocking->RMSD_Check RMSD_Check->Prot_Prep  No (Adjust Parameters) Grid 6. Grid Box Generation RMSD_Check->Grid  Yes Docking 7. Docking Execution (2-nitro-pyrazolo...pyrazin-4-one) Grid->Docking Analysis 8. Analysis of Results (Binding Energy & Pose) Docking->Analysis Visualization 9. Visualization (Ligand-Protein Interactions) Analysis->Visualization G Start Analyze Top-Ranked Pose Check_Energy Is Binding Energy Favorable (< -6.0 kcal/mol)? Start->Check_Energy Check_H_Bonds Are Key H-Bonds Formed? (e.g., with Hinge Region) Check_Energy->Check_H_Bonds Yes Discard_Pose Discard or Deprioritize Pose Check_Energy->Discard_Pose No Check_Hydrophobic Are Hydrophobic Interactions Present and Sensible? Check_H_Bonds->Check_Hydrophobic Yes Check_H_Bonds->Discard_Pose No Check_Nitro Examine Nitro Group Environment (Solvent-exposed? Buried?) Check_Hydrophobic->Check_Nitro Yes Check_Hydrophobic->Discard_Pose No Viable_Pose Pose is Considered Viable for Further Study Check_Nitro->Viable_Pose Yes Check_Nitro->Discard_Pose No (e.g., steric clash)

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Methodological & Application

Application Note: Synthesis Protocol for 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-882 Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Engineers Core Scaffold: 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyrazin-4-one bicyclic scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the development of mGluR2 negative allosteric modulators (NAMs) [1] and GluN2A-selective positive allosteric modulators (PAMs) [2]. The introduction of a nitro group at the C2 position—yielding 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3)—provides a highly versatile synthetic handle. The nitro group can be readily reduced to an amine for subsequent functionalization (e.g., urea formation, amide coupling, or Buchwald-Hartwig cross-coupling), making this building block critical for library generation.

This application note details a robust, self-validating three-step synthesis protocol starting from commercially available ethyl 3-nitro-1H-pyrazole-5-carboxylate. The methodology is designed to maximize regiocontrol during the initial alkylation and ensure a high-yielding thermodynamic cyclization.

Retrosynthetic Analysis & Workflow

The construction of the pyrazolo[1,5-a]pyrazin-4-one core relies on the intramolecular amidation of an N -aminoethyl pyrazole intermediate. The critical juncture in this pathway is the regioselective N -alkylation of the asymmetric pyrazole starting material.

synthesis_workflow SM Ethyl 3-nitro-1H-pyrazole-5-carboxylate + N-Boc-2-bromoethylamine Step1 Step 1: Regioselective N-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int1 Intermediate 1 Ethyl 1-(2-(Boc-amino)ethyl)-3-nitro-1H-pyrazole-5-carboxylate Step1->Int1 Step2 Step 2: Boc Deprotection (TFA, DCM, 0°C to rt) Int1->Step2 Int2 Intermediate 2 Ethyl 1-(2-aminoethyl)-3-nitro-1H-pyrazole-5-carboxylate TFA salt Step2->Int2 Step3 Step 3: Intramolecular Cyclization (NaOMe, MeOH, Reflux) Int2->Step3 Product Target Molecule 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one Step3->Product

Figure 1: Three-step synthetic workflow for the target pyrazolopyrazinone core.

Step-by-Step Experimental Methodologies

Step 1: Regioselective N -Alkylation

Objective: Attach the ethylenediamine synthon to the N1 position of the pyrazole ring. Causality & Mechanism: Pyrazoles tautomerize, presenting two potential nitrogen nucleophiles. Alkylation of ethyl 3-nitro-1H-pyrazole-5-carboxylate under mild basic conditions (K₂CO₃) in a polar aprotic solvent (DMF) thermodynamically favors alkylation at the N1 position (adjacent to the ester). The steric bulk of the ester and the electron-withdrawing nature of the nitro group dictate this regioselectivity, preventing the formation of the undesired N2-alkylated isomer.

  • Charge a flame-dried 500 mL round-bottom flask with ethyl 3-nitro-1H-pyrazole-5-carboxylate (10.0 g, 54.0 mmol) and anhydrous DMF (150 mL) under a nitrogen atmosphere.

  • Add anhydrous K₂CO₃ (14.9 g, 108.0 mmol, 2.0 equiv) in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Add N-Boc-2-bromoethylamine (14.5 g, 64.8 mmol, 1.2 equiv) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Validation: Monitor by LC-MS. The desired product mass [M+H]+=329.1 should be the dominant peak.

  • Cool to room temperature, quench with distilled water (300 mL), and extract with EtOAc (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 70:30) to yield Intermediate 1 as a pale yellow solid.

Step 2: Boc Deprotection

Objective: Unmask the primary amine required for cyclization. Causality & Mechanism: Trifluoroacetic acid (TFA) provides the necessary acidity to protonate the tert-butyl carbamate, leading to the expulsion of isobutylene and carbon dioxide. Performing this at 0 °C initially prevents unwanted transesterification or degradation of the nitro group.

  • Dissolve Intermediate 1 (15.0 g, 45.7 mmol) in anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add TFA (35.0 mL, ~10 equiv) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Validation: Monitor by TLC (Ninhydrin stain positive for primary amine) and LC-MS ( [M+H]+=229.1 ).

  • Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 50 mL) to remove residual TFA. The resulting crude Intermediate 2 (TFA salt) is used directly in the next step without further purification to avoid premature, uncontrolled cyclization.

Step 3: Base-Promoted Intramolecular Cyclization

Objective: Form the 6-membered pyrazin-4-one lactam ring. Causality & Mechanism: The free primary amine must attack the adjacent ethyl ester. This intramolecular amidation is entropically favored but requires a strong base (NaOMe) to ensure the amine is fully deprotonated from its TFA salt form and to enhance the leaving group ability of the ethoxide. Methanol is chosen as the solvent to match the methoxide base, preventing complex transesterification mixtures.

  • Dissolve the crude Intermediate 2 TFA salt (~45.7 mmol) in anhydrous Methanol (200 mL).

  • Add a solution of Sodium Methoxide (NaOMe) in Methanol (25 wt%, 31.3 mL, 137.1 mmol, 3.0 equiv). The reaction mixture will turn deep yellow.

  • Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 6 hours.

  • Validation: The formation of the highly crystalline product often results in precipitation directly from the reaction mixture. LC-MS will show complete consumption of the amine and the appearance of the product mass [M+H]+=183.0 .

  • Cool the reaction to 0 °C. Adjust the pH to ~6 using 1M HCl (aq) to neutralize excess base.

  • Filter the resulting precipitate under vacuum, wash with cold water (50 mL) and cold ethanol (20 mL).

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one as an off-white to pale yellow powder.

Quantitative Data & Optimization Summary

To ensure a self-validating system, the cyclization step (Step 3) was evaluated across multiple base/solvent systems. The thermodynamic stability of the target lactam makes NaOMe/MeOH the superior choice, as summarized in Table 1.

Base (Equivalents)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
DIPEA (3.0)EtOH80246542>95%
K₂CO₃ (3.0)DMF90128568>92%
NaOMe (3.0) MeOH 70 6 >99 88 >98%
NaOEt (3.0)EtOH808>9984>97%

Table 1: Optimization of the intramolecular cyclization (Step 3). The NaOMe/MeOH system provides the optimal balance of reaction kinetics and isolated yield.

Analytical Characterization of Target:

  • Appearance: Off-white solid.

  • LC-MS (ESI+): m/z calculated for C₆H₇N₄O₃ [M+H]+ 183.05, found 183.0.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (br s, 1H, NH), 7.41 (s, 1H, pyrazole-CH), 4.35 (t, J = 6.2 Hz, 2H, CH₂-N(pyrazole)), 3.68 (td, J = 6.2, 2.5 Hz, 2H, CH₂-NH).

References

  • Cid, J. M., et al. "Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent’s Model of Cognition." ACS Medicinal Chemistry Letters, vol. 15, no. 9, 2024, pp. 1450–1458. Available at:[Link]

  • Wang, Y., et al. "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity." Bioorganic & Medicinal Chemistry, vol. 56, 2021, p. 116576. Available at:[Link]

Application Note: 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one as a Privileged Precursor in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural rigidity and electronic properties of bicyclic heteroaromatics make them indispensable for targeting the highly conserved ATP-binding pockets of kinases. 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3)[1],[2] has emerged as a highly privileged building block. By providing a stable pyrazolo-pyrazine core with orthogonal functionalization vectors—a reactive lactam nitrogen and a masked amino group (the 2-nitro moiety)—this scaffold enables the rapid, divergent synthesis of potent inhibitors targeting critical oncology and neurology pathways, including PI3Kγ/δ, Threonine Tyrosine Kinase (TTK), and Phosphodiesterase 2A (PDE2A)[3],[4],[5].

Structural Rationale & Mechanistic Causality

As an Application Scientist, it is critical to understand why this specific precursor is chosen over simpler monocyclic alternatives. The selection of this scaffold is driven by three mechanistic advantages:

  • ATP Mimicry & Hinge Binding : The fused pyrazolo[1,5-a]pyrazine system is a bioisostere of the adenine ring of ATP. The nitrogen atoms within the pyrazole and pyrazine rings are perfectly positioned to act as hydrogen bond acceptors and donors, anchoring the molecule into the hinge region of the kinase domain[6],[7].

  • The 2-Nitro "Masking" Advantage : The nitro group at the 2-position serves a dual, causal purpose. First, its strong electron-withdrawing nature deactivates the electron-rich pyrazole ring, preventing unwanted electrophilic aromatic substitution or oxidative degradation during early-stage synthesis[8]. Second, it acts as a stable, masked amine. Once the rest of the molecule is elaborated, the nitro group is chemoselectively reduced to an amine, providing a nucleophilic handle for attaching specificity-driving pharmacophores[6].

  • Lactam Vector Projection : The saturated pyrazin-4-one ring provides a rigid, sp3-enriched vector. Alkylating the lactam nitrogen allows medicinal chemists to project functional groups directly into the solvent-exposed channel or specific allosteric pockets of the target enzyme, optimizing both potency and pharmacokinetic properties[3],[5].

Scaffold Properties & Derivative Activity Profiles

To facilitate rational drug design, the fundamental physicochemical properties of the precursor and the quantitative benchmarks of its downstream derivatives are summarized below.

ParameterSpecification / Benchmark
Chemical Name 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-one
CAS Registry Number 1936213-78-3[1]
Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
Lactam NH pKa (calc.) ~11.2 – 11.8
Target Kinase Affinities (Derived) PI3Kγ/δ (IC50: 4.0 – 9.1 nM)[4], TTK (IC50: 0.1 – 1.7 nM)[3]
Primary Pharmacological Role ATP-competitive hinge-binding motif[6]

Validated Experimental Protocols

The following methodologies detail a self-validating workflow for the divergent functionalization of the scaffold. Each protocol includes analytical checkpoints to ensure system integrity before proceeding to the next synthetic stage.

Protocol A: Chemoselective N-Alkylation of the Lactam Core

Objective: Introduce a solvent-channel binding moiety via the lactam nitrogen. Causality: The lactam NH is weakly acidic (pKa ~11.5). Utilizing a mild base (K2CO3) in a polar aprotic solvent (DMF) selectively deprotonates this nitrogen without disrupting the nitro-pyrazole system.

  • Preparation: Dissolve 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.

  • Deprotonation: Add K2CO3 (2.0 eq) and stir for 15 minutes at ambient temperature to pre-form the lactam anion.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Maintain at room temperature for bromides/iodides, or heat to 60 °C for chlorides.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the [M+H]+ of the alkylated product emerges. UV absorption will shift slightly due to the disruption of lactam tautomerism.

  • Workup: Quench with ice water, extract with EtOAc, and wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF.

Protocol B: Chemoselective Reduction of the 2-Nitro Group

Objective: Unmask the 2-amino group for subsequent pharmacophore coupling. Causality: While catalytic hydrogenation (Pd/C, H2) is standard, it carries a high risk of hydrodehalogenation if the N-alkyl group contains halogens (a common motif in drug discovery). A milder Béchamp-type reduction (Fe/NH4Cl) is strictly recommended to preserve halogenated vectors[8].

  • Preparation: Suspend the N-alkylated intermediate (1.0 eq) in a 4:1 mixture of EtOH/H2O (0.1 M).

  • Reduction: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Heat the suspension to 80 °C for 2–4 hours under vigorous stirring.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). The successful unmasking of the amine will present as a highly polar, ninhydrin-positive spot that is highly fluorescent under 254 nm UV light. LC-MS must confirm [M+H]+=M−30 (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the hot mixture through a tightly packed Celite pad to remove iron salts. Concentrate the filtrate under reduced pressure.

Protocol C: Electrophilic Coupling (Amidation) at the 2-Position

Objective: Attach the hinge-binding pharmacophore. Causality: The newly formed 2-amino group is weakly nucleophilic due to the electron-deficient nature of the fused pyrazolo-pyrazine core. Standard EDC/HOBt coupling often fails. High-efficiency uronium salts (HATU) paired with a strong organic base (DIPEA) are required to drive the reaction via a highly reactive active ester intermediate.

  • Activation: In a dry flask, combine the target carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in anhydrous DCM. Stir for 15 minutes to generate the active ester.

  • Coupling: Add the 2-amino intermediate (1.0 eq) from Protocol B. Stir at room temperature for 12–18 hours.

  • Self-Validation Checkpoint: Disappearance of the polar amine spot on TLC. LC-MS should confirm the mass of the final coupled product.

  • Workup: Dilute with DCM, wash sequentially with saturated NaHCO3 and brine, dry over Na2SO4, and purify via flash column chromatography.

Pathway & Workflow Visualizations

Workflow A 2-Nitro-pyrazolo[1,5-a] pyrazin-4-one B N-Alkylation (Lactam) A->B Base, R-X C Nitro Reduction (Amine Unmasking) B->C Fe, NH4Cl D Amidation (Pharmacophore) C->D R'-COOH, HATU

Figure 1: Step-by-step synthetic workflow for functionalizing the pyrazolo[1,5-a]pyrazin-4-one scaffold.

Pathway Drug Pyrazolo-pyrazine Inhibitor PI3K PI3K (Lipid Kinase) Drug->PI3K Hinge Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 (Messenger) PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Tumor Tumor Cell Proliferation AKT->Tumor

Figure 2: Mechanism of action for pyrazolo-pyrazine inhibitors targeting the PI3K/AKT signaling axis.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health (PMC).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC).
  • Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors. National Institutes of Health (PubMed).
  • 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. CymitQuimica.
  • BICYCLIC PYRAZINONE DERIVATIVES. European Patent Office.
  • Product Index - AA Blocks. AA Blocks.

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High-Resolution NMR Sample Preparation of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the scaffold of numerous pharmaceutical agents.[1][2] Accurate structural elucidation via NMR is therefore a critical step in their development. This guide addresses the specific physicochemical properties of the title compound, focusing on strategic solvent selection and robust sample preparation techniques to overcome challenges such as poor solubility and the influence of electron-withdrawing groups. The methodologies outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data for ¹H, ¹³C, and advanced 2D experiments.

Analyte Profile and Strategic Considerations

The structure of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one presents distinct features that dictate the entire sample preparation strategy. The fused pyrazolo[1,5-a]pyrazine core is a polar, nitrogen-rich system capable of hydrogen bonding.[3][4] The addition of a nitro group (-NO₂) and a ketone moiety further increases polarity and introduces strong electron-withdrawing effects, which significantly influence solubility and the chemical environment of the nuclei.

Table 1: Physicochemical Properties of the Analyte

Property Value Source
Molecular Formula C₆H₆N₄O₃ [5]
Molecular Weight 182.14 g/mol [5]
CAS Number 1936213-78-3 [5]

| Structure | | (Structure based on IUPAC Name) |

The primary challenge for this molecule is selecting a deuterated solvent that can fully solubilize the compound at a sufficient concentration for various NMR experiments without causing degradation or undesirable chemical exchange.

The Critical Choice: Solvent Selection

The choice of solvent is the single most important variable in preparing this analyte for NMR analysis. Given the polar nature of the molecule, polar aprotic solvents are strongly favored.

Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

For this specific analyte, DMSO-d₆ is the superior choice . This recommendation is based on the following justifications:

  • Exceptional Solvating Power: DMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces and effectively solvating a wide range of polar organic molecules, including complex heterocyclic systems.[6][7][8][9]

  • Preservation of Exchangeable Protons: Unlike protic solvents (e.g., D₂O or Methanol-d₄), DMSO-d₆ does not readily exchange with N-H or O-H protons. This is critical for observing and assigning the N-H proton signal of the pyrazolo[1,5-a]pyrazin-4-one core, which provides valuable structural information.[10]

  • High Boiling Point: With a boiling point of 189°C, DMSO-d₆ has a wide liquid range, making it ideal for variable-temperature (VT) NMR studies.[11] VT-NMR can be invaluable for investigating dynamic processes such as tautomerism or conformational changes, which are possibilities in complex heterocyclic systems.[10]

  • Chemical Inertness: DMSO-d₆ is generally inert and unlikely to react with the analyte.

Table 2: Comparison of Common Deuterated NMR Solvents

Solvent Formula Residual ¹H Peak (ppm) Water Peak (ppm) Suitability for Analyte Justification
DMSO-d₆ (CD₃)₂SO ~2.50 ~3.33 Excellent High polarity ensures good solubility; preserves N-H proton signals.[11]
Chloroform-d CDCl₃ ~7.26 ~1.56 Poor Insufficient polarity is highly likely to result in poor or no solubility.
Methanol-d₄ CD₃OD ~3.31, ~4.87 (OH) ~4.87 Poor to Fair May dissolve the compound, but will cause rapid H-D exchange, leading to the loss of the N-H proton signal.[12]

| Deuterium Oxide | D₂O | ~4.79 | ~4.79 | Poor | Unlikely to dissolve the organic molecule sufficiently; will cause H-D exchange. |

Experimental Protocol for NMR Sample Preparation

This protocol details the steps for preparing a high-quality sample for both routine ¹H NMR and more demanding experiments like ¹³C and 2D NMR.

Materials and Equipment
  • 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one sample

  • High-purity (>99.8% D) DMSO-d₆

  • Analytical balance (±0.01 mg precision)

  • Clean, dry vial with a cap

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Pasteur pipette or syringe with a non-reactive filter (e.g., glass wool or a PTFE syringe filter)

  • Vortex mixer and/or sonicator

Step-by-Step Methodology
  • Analyte Weighing:

    • For standard ¹H NMR , accurately weigh 5-10 mg of the compound into a clean, dry vial.[10]

    • For ¹³C and 2D NMR (e.g., HSQC, HMBC), a more concentrated sample is required. Weigh 15-25 mg of the compound.[10]

    • Causality Note: Higher concentration is necessary for nuclei with low natural abundance and/or low gyromagnetic ratios (like ¹³C and ¹⁵N) to achieve an adequate signal-to-noise ratio in a reasonable timeframe.

  • Solvent Addition:

    • Using a calibrated pipette, add 0.6-0.7 mL of DMSO-d₆ to the vial containing the analyte.[10]

    • Trustworthiness Check: Always use a fresh, unopened container of deuterated solvent or one that has been properly stored to minimize contamination with atmospheric water. The residual water peak in DMSO-d₆ can be significant and may obscure analyte signals.[11]

  • Dissolution:

    • Cap the vial and vortex for 30-60 seconds.

    • Visually inspect the solution. If solid particles remain, sonicate the vial in a water bath for 2-5 minutes.

    • If solubility remains an issue, gentle warming (to 30-40°C) can be applied, but proceed with caution to avoid any potential thermal degradation.

    • Expert Insight: The nitro group can sometimes reduce solubility. Patience during the dissolution step is key. Ensure the solution is perfectly clear and homogenous before proceeding.

  • Sample Transfer and Filtration:

    • Place a small plug of glass wool into a clean Pasteur pipette or attach a PTFE filter to a syringe.

    • Pre-rinse the filtration apparatus with a small amount of pure DMSO-d₆ to remove any impurities.

    • Carefully draw the analyte solution into the pipette/syringe and filter it directly into the NMR tube.

    • Causality Note: Filtration is a critical, non-negotiable step. It removes microscopic particulate matter that can severely degrade spectral quality by disrupting the magnetic field homogeneity, leading to broad lineshapes and poor resolution.

  • Final Quality Control:

    • The final volume in the NMR tube should be approximately 4 cm deep.

    • Hold the tube up to a light source and check for any suspended particles or cloudiness. The solution must be completely transparent.

    • Cap the NMR tube securely, label it clearly, and it is now ready for analysis.

Visualization of the Workflow

The following diagram outlines the logical flow of the sample preparation protocol.

NMR_Sample_Prep_Workflow Diagram 1: NMR Sample Preparation Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution & Clarification cluster_final Finalization weigh 1. Weigh Analyte (5-10 mg for ¹H | 15-25 mg for ¹³C) solvent 2. Add 0.6-0.7 mL DMSO-d₆ weigh->solvent dissolve 3. Vortex / Sonicate check Is Solution Clear? dissolve->check check->dissolve No filter 4. Filter into NMR Tube check->filter Yes qc 5. Final Visual QC filter->qc ready Sample Ready for NMR qc->ready

Caption: A flowchart detailing the key steps and decision points.

Advanced Considerations and Troubleshooting

  • Confirming N-H Protons: To definitively identify the N-H proton signal, a "D₂O shake" experiment can be performed. After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[10]

  • Potential for Tautomerism: Pyrazole-containing systems can sometimes exist as a mixture of tautomers, which can lead to more signals in the NMR spectrum than expected.[10] If this is suspected, acquiring spectra at different temperatures (VT-NMR) can be informative. As temperature increases, the rate of exchange between tautomers may increase, leading to the broadening and eventual coalescence of the two sets of signals into a single, averaged set.[10]

  • ¹⁴N Quadrupolar Broadening: The proton attached to a nitrogen atom may appear broad due to scalar coupling to the quadrupolar ¹⁴N nucleus (spin I=1). This is a common phenomenon and is not indicative of a poor sample or instrument error.[10]

By adhering to this detailed protocol, researchers can confidently prepare high-quality samples of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, paving the way for accurate and insightful NMR analysis.

References

  • Structure Elucidation of a Pyrazolo[8][9]pyran Derivative by NMR Spectroscopy. (2025, October 16). Molecules, 12. Available from: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026, January 23). MDPI. Available from: [Link]

  • Structure Elucidation of a Pyrazolo[8][9]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (2011, July 1). PubMed. Available from: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. Available from: [Link]

  • 4H,5H,6H,7H-pyrazolo(1,5-a)pyrazin-4-one. PubChem. Available from: [Link]

  • 5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride. Molbase. Available from: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Bentham Science. Available from: [Link]

  • synthesis and characterization of some nitrogen containing heterocyclic derivatives via novel chalcones. (2021, December 5). ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022, December 14). MDPI. Available from: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. Available from: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. Available from: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2021, November 25). ResearchGate. Available from: [Link]

  • MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS Rafat M. Mohareb. Semantic Scholar. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020, October 29). RSC Publishing. Available from: [Link]

  • Common NMR Solvents - Reference Data. University of Wisconsin-Madison. Available from: [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023, March 13). RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Available from: [Link]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The compound 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3) represents a highly specialized bicyclic heterocyclic building block. The core pyrazolo[1,5-a]pyrazin-4-one system is renowned in modern medicinal chemistry for its exceptional physicochemical properties—specifically, low microsomal clearance, favorable ligand lipophilic efficiency (LLE), and high unbound fractions in plasma (>80%)[1]. These attributes make it an elite scaffold for central nervous system (CNS) drug discovery, as evidenced by its successful utilization in brain-penetrant[2] and [3].

The strategic placement of a nitro group at the 2-position introduces a bioreductive trigger. Nitro-heterocycles are classic pharmacophores for hypoxia-activated prodrugs (HAPs) and anti-infectives. In hypoxic microenvironments, the nitro group undergoes enzymatic reduction by nitroreductases (NTRs) to reactive species, enabling targeted covalent engagement. This application note details the optimized in vivo dosing workflows required to evaluate this dual-action (BBB-penetrant + hypoxia-targeted) scaffold.

Formulation Strategy and Vehicle Selection

Causality Checkpoint: Nitro-aromatics often exhibit high crystal lattice energies, which can suppress aqueous solubility despite favorable LogD values. To ensure a self-validating pharmacokinetic (PK) system, the formulation must guarantee complete dissolution for Intravenous (IV) administration to prevent micro-emboli, while maintaining suspension stability for Per Os (PO) dosing to ensure consistent gastrointestinal absorption.

  • IV Formulation (Solution): 5% DMSO / 40% PEG400 / 55% Saline.

    • Mechanism: DMSO disrupts the crystal lattice, while PEG400 acts as a co-solvent to prevent precipitation upon introduction to the aqueous saline phase.

  • PO Formulation (Suspension): 0.5% Methylcellulose (MC) / 0.1% Tween-80 in ultra-pure water.

    • Mechanism: Tween-80 reduces surface tension, allowing the hydrophobic nitro-compound to be uniformly wetted, while MC increases viscosity to prevent rapid sedimentation, ensuring dose homogeneity.

Step-by-Step In Vivo Dosing and PK Workflow (Rodent Model)

To validate BBB penetrance and target engagement, the protocol must measure both total brain concentration and the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Step 1: Animal Preparation & Acclimation Utilize male Sprague-Dawley rats (200-250g). Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variables on absorption, while providing water ad libitum. IV cohorts do not require fasting.

Step 2: Administration

  • IV Dosing: Administer 0.5 - 1.0 mg/kg via the lateral tail vein[1]. The injection rate should be slow (over 30 seconds) to prevent acute toxicity or vehicle-induced hemolysis.

  • PO Dosing: Administer 2.0 - 5.0 mg/kg via oral gavage using a bulb-tipped gastric needle.

Step 3: Serial Blood Sampling & Stabilization

  • Causality Checkpoint: The nitro group is highly susceptible to ex vivo reduction by blood-borne enzymes if not properly stabilized, which would artificially lower the measured parent compound concentration.

  • Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediately transfer to K2EDTA tubes pre-treated with 10 µL of a stabilizing cocktail (e.g., 100 mM NaF to inhibit esterases/reductases). Centrifuge at 4°C (3000 x g) for 10 minutes to isolate plasma.

Step 4: Tissue Perfusion and CNS Collection

  • At terminal time points (e.g., 2h and 24h), euthanize the animal via CO 2​ asphyxiation.

  • Critical Step: Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) for 3-5 minutes.

  • Causality: Perfusion flushes the cerebral vasculature. Without this step, residual blood in the brain microvasculature will contaminate the tissue sample, leading to a false-positive inflation of the compound's BBB penetrance. Extract the brain, weigh, and snap-freeze in liquid nitrogen.

Mechanistic Pathway: CNS Penetration & Bioreductive Activation

The following diagram maps the logical relationship between the in vivo dosing workflow, the scaffold's inherent BBB penetrance, and the hypoxia-driven activation of the nitro moiety.

G cluster_0 In Vivo Dosing & Distribution cluster_1 Target Tissue (Hypoxic Microenvironment) IV Intravenous (IV) Dosing 0.5 - 1.0 mg/kg Plasma Systemic Circulation (High Free Fraction >80%) IV->Plasma 100% Bioavailability PO Oral (PO) Dosing 2.0 - 5.0 mg/kg PO->Plasma GI Absorption BBB Blood-Brain Barrier (BBB) Kp,uu > 0.5 Plasma->BBB Low Lipophilicity (LogD ~1.5) Hypoxia Hypoxic CNS Tissue (e.g., Glioblastoma) BBB->Hypoxia CNS Penetration Reduction Bioreductive Activation (Nitroreductases: NO2 -> NH2) Hypoxia->Reduction O2 Depletion Efficacy Target Engagement & Therapeutic Efficacy Reduction->Efficacy Active Species

Caption: Workflow of systemic distribution, BBB penetration, and hypoxia-activated nitroreduction.

Quantitative Data Benchmarks

Based on validated studies of the pyrazolo[1,5-a]pyrazin-4-one scaffold in Sprague-Dawley rats[1][3], the following table summarizes the expected quantitative pharmacokinetic parameters. These benchmarks serve as a self-validating reference point; significant deviations suggest formulation failure or ex vivo degradation.

Pharmacokinetic ParameterRouteDose (mg/kg)Expected Value RangeCausality / Scaffold Implication
Clearance ( Clp​ ) IV0.5 - 1.05.0 - 8.0 mL/min/kgLow microsomal clearance due to the highly stable pyrazinone core.
Half-life ( t1/2​ ) IV / PO0.5 - 5.01.2 - 2.5 hSufficient systemic circulation for sustained target engagement.
Oral Bioavailability (F%) PO2.0 - 5.060% - 85%High GI absorption driven by optimal ligand lipophilic efficiency.
Free Fraction ( fu​ ) In vitroN/A> 80% unboundMinimal plasma protein binding maximizes the pool of active drug.
Brain Partition ( Kp,uu​ ) PO2.0 - 5.00.6 - 1.2Excellent BBB penetration, validating its use for CNS targets.

Bioanalytical Quantification (LC-MS/MS)

To accurately quantify 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, a highly sensitive LC-MS/MS method is required.

  • Protein Precipitation: Aliquot 50 µL of stabilized plasma or brain homogenate into a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a deuterated analog or structurally similar nitro-heterocycle).

  • Extraction: Vortex for 5 minutes to ensure complete protein denaturation. Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an analytical plate. Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass of the nitro-compound to ensure absolute selectivity.

References

  • Structure-Based Design of Potent, Selective, and Orally Bioavailable VPS34 Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity Bioorganic & Medicinal Chemistry - PubMed URL:[Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The reduction of aromatic and heteroaromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical route to the corresponding primary amines. These amines are invaluable building blocks in the pharmaceutical industry, serving as key intermediates for a vast array of active pharmaceutical ingredients (APIs).[1][2] The target molecule, 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, contains a bicyclic heterocyclic core common in medicinal chemistry.[3][4][5][6] Its successful reduction to 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a pivotal step for further functionalization and the development of novel therapeutic agents.

This guide provides a comprehensive overview of catalytic reduction methods applicable to this specific substrate. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comparative analysis of common catalytic systems. The primary challenge lies in achieving chemoselective reduction of the nitro group while preserving the integrity of the lactam (amide) functionality within the pyrazinone ring.[7][8]

Mechanism of Catalytic Nitro Group Reduction

The catalytic hydrogenation of a nitro group is a heterogeneous process that occurs on the surface of a metal catalyst.[9] The generally accepted pathway involves a stepwise reduction:

  • Adsorption: Both molecular hydrogen (H₂) and the nitro compound adsorb onto the catalyst surface.

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, generating highly reactive atomic hydrogen species.[10]

  • Stepwise Reduction: The nitro group is sequentially reduced, typically through nitroso and hydroxylamine intermediates.[9][10]

  • Product Formation: The final hydroxylamine intermediate is reduced to the primary amine.

  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites.

This multi-step process underscores the importance of catalyst choice, as different metals can exhibit varying activities and selectivities.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst and hydrogen source is critical for a successful reduction. Several systems are viable, each with distinct advantages and disadvantages. The following table summarizes the most common methods for this transformation.

Method Catalyst Hydrogen Source Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation 10% Pd/CH₂ gas (balloon or pressure vessel)MeOH or EtOH, RT, 1-4 bar H₂High activity, clean conversion, well-established.[11]Pyrophoric catalyst[12][13][14], requires specialized pressure equipment.[15]
Catalytic Hydrogenation Raney® NickelH₂ gas (pressure vessel)EtOH or MeOH, RT to 50°C, 3-5 bar H₂Cost-effective[8], good for substrates with halides.[11]Pyrophoric[16], can be less selective, requires careful handling.
Transfer Hydrogenation 10% Pd/CAmmonium Formate (HCOONH₄)MeOH, RefluxAvoids H₂ gas[1][17], simple setup, highly selective.[18]Requires stoichiometric reductant, potential for side reactions at high temp.
Metal-Mediated Reduction Tin(II) Chloride (SnCl₂)N/A (reductant)EtOH/HCl or EtOAc, RefluxMild, good for complex molecules with sensitive groups.[19]Stoichiometric metal waste, requires aqueous workup.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially used Pd/C and Raney Ni), and explosive hydrogen gas.[12][13][14] All procedures must be performed in a well-ventilated fume hood, away from combustible materials, and behind a blast shield.[12][16] Appropriate personal protective equipment (PPE), including safety goggles, face shields, and fire-resistant gloves, must be worn at all times.[12]

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is often the preferred method due to its high efficiency and clean reaction profile.[2][11]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Charge vessel with 2-nitro-substrate and solvent B Carefully add 10% Pd/C (wet catalyst preferred) A->B C Seal Vessel B->C D Purge with N₂ (3x) C->D E Purge with H₂ (3x) D->E F Pressurize with H₂ (e.g., 50 psi) E->F G Stir vigorously at RT Monitor H₂ uptake F->G H Vent H₂ safely G->H I Purge with N₂ (3x) H->I J Filter through Celite® to remove catalyst I->J K Wash Celite® pad with solvent J->K L Concentrate filtrate under reduced pressure K->L M Purify product (crystallization/chromatography) L->M

Caption: General workflow for catalytic hydrogenation.

Materials:

  • 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (1.0 eq)

  • 10% Palladium on Carbon (10% w/w of substrate)

  • Methanol (MeOH) or Ethanol (EtOH) (approx. 20 mL per gram of substrate)

  • Hydrogen (H₂) gas cylinder or balloon

  • Nitrogen (N₂) gas

  • Celite® for filtration

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)[9]

Step-by-Step Protocol:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.[15]

  • Charging the Reactor: In the vessel, dissolve the nitro-pyrazolo-pyrazinone substrate in the chosen solvent (MeOH or EtOH). Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.[2] Note: Adding the dry catalyst to a flammable solvent can cause ignition; using a water-wet catalyst or preparing a slurry is a safer practice.[12][13]

  • Sealing and Purging: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen and then venting to a safe exhaust at least three times to remove all oxygen.[15][16]

  • Introducing Hydrogen: Following the nitrogen purge, purge the vessel with hydrogen gas three times.[2] Pressurize the reactor to the desired pressure (e.g., 50 psi or 3-4 bar).[2] For lab scale, a hydrogen-filled balloon can also be used.[14][20]

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure, which indicates consumption.[9] The reaction is complete when hydrogen uptake ceases.

  • Work-up: Once complete, carefully vent the excess hydrogen.[15] Purge the vessel with nitrogen three times to remove all residual hydrogen.[15]

  • Catalyst Removal: Open the reactor and filter the mixture through a pad of Celite® to remove the palladium catalyst.[2] CRITICAL: Never allow the filtered catalyst cake to dry, as it is highly pyrophoric.[14][16] Immediately quench the filter cake with water and store it in a dedicated, labeled waste container.[14][16]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

  • Purification: The crude product can be purified by crystallization from a suitable solvent or by column chromatography if necessary.[2]

Method 2: Transfer Hydrogenation with Ammonium Formate

This method is an excellent alternative that avoids the need for high-pressure hydrogen gas and specialized equipment, making it highly convenient for standard laboratory setups.[1][17] Ammonium formate serves as the in situ source of hydrogen.[18]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Charge flask with substrate, solvent (MeOH), and 10% Pd/C B Add Ammonium Formate A->B C Attach reflux condenser B->C D Heat to reflux (e.g., 60-65°C) C->D E Monitor by TLC or LC-MS D->E F Cool to Room Temperature E->F G Filter through Celite® to remove catalyst F->G H Wash Celite® pad with solvent G->H I Concentrate filtrate under reduced pressure H->I J Purify product I->J

Caption: General workflow for transfer hydrogenation.

Materials:

  • 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (1.0 eq)

  • 10% Palladium on Carbon (10-20% w/w of substrate)

  • Ammonium Formate (HCOONH₄) (4-5 eq)[21]

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Celite®

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitro-pyrazolo-pyrazinone, methanol, and 10% Pd/C.

  • Reagent Addition: Add ammonium formate to the suspension.[21] The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.[2] Again, ensure the used catalyst is kept wet and disposed of safely.[14][16]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue will contain the product and excess ammonium formate salts. The product can often be isolated by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate) and collecting the organic layer.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified as needed.[2]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, potential causes include deactivated catalyst or insufficient hydrogen source. For H₂ gas reactions, ensure there are no leaks in the system. For transfer hydrogenation, adding another portion of ammonium formate may restart the reaction.[21]

  • Chemoselectivity: The primary concern is the potential reduction of the lactam carbonyl group. Standard Pd/C catalysis under mild conditions (room temperature, low pressure) is generally highly selective for the nitro group.[22] Harsh conditions (high temperature/pressure) or more aggressive catalysts (e.g., Raney Ni at elevated temperatures) could lead to over-reduction.

  • Dehalogenation: If the substrate contains halide substituents (Cl, Br, I), dehalogenation can be a significant side reaction, especially with Pd/C.[11] In such cases, using Raney Nickel or a specialized catalyst like sulfided platinum may provide better selectivity.[11][23]

  • Catalyst Handling: Always handle hydrogenation catalysts with care. They are pyrophoric, especially after use when they are finely divided and saturated with hydrogen.[13][16]

Conclusion

The catalytic reduction of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a feasible and critical transformation for synthetic and medicinal chemistry programs. Both direct catalytic hydrogenation using Pd/C and H₂ gas and transfer hydrogenation using ammonium formate are highly effective methods. The choice between them depends on the available equipment, scale, and safety infrastructure. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize the desired 2-amino derivative, paving the way for the discovery of new chemical entities.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (n.d.).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon - Benchchem. (n.d.).
  • Standard Operating Procedures - The Sarpong Group. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported. (2011, February 9).
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis. (2018, October 16).
  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. (2002, September 5).
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.).
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. (2022, April 7).
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t - Zenodo. (n.d.).
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (2023, July 15).
  • Hydrogenation SOP. (n.d.).
  • Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022, September 1).
  • Hydrogen - Organic Chemistry Portal. (n.d.).
  • General CTH for the reduction of nitroarenes using nickel Raney. - ResearchGate. (n.d.).
  • (PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022, December 6).
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides | The Journal of Organic Chemistry - ACS Publications. (2011, October 11).
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
  • THE ACTION OF RANEY NICKEL ON HAiA-NITROBENZENES. (n.d.).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (n.d.).
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. (2025, August 14).
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC. (n.d.).
  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed. (2011, July 1).
  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.).
  • highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines - SciELO. (n.d.).
  • Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed. (2011, March 15).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13).
  • Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes - OSTI. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.).
  • Hydrogenation of nitro compounds to anilines - candcs. (n.d.).
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][15][18]triazin-7(6H) - PMC. (2025, September 18). Retrieved from

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Application Note & Protocols for Cell Culture Assays with 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active molecules.[1][2][3] Derivatives of this and the closely related pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent modulators of various key cellular targets. These include Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Pim-1 kinase, all of which are implicated in cancer progression.[1][2][4] Furthermore, compounds based on this structure have been investigated for their activity as GluN2A-selective positive allosteric modulators in the context of neuropsychiatric diseases, as agents to reverse multidrug resistance in cancer, and for their antiproliferative effects against various cancer cell lines, including lung adenocarcinoma.[1][5][6]

This application note focuses on 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one , a specific derivative of this promising scaffold. While the precise mechanism of action for this particular nitro-substituted compound is still under investigation, its structural alerts and the known activities of related compounds suggest its potential as a modulator of cell signaling pathways, particularly those involved in cell proliferation and survival. The presence of a nitro group also suggests that the compound may be a substrate for cellular nitroreductases, potentially leading to the formation of cytotoxic metabolites in specific cellular environments.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare and execute robust cell-based assays to characterize the biological activity of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Compound Profile: 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

PropertyValueSource
CAS Number 1936213-78-3[7]
Molecular Formula C₆H₆N₄O₃[7]
Molecular Weight 182.14 g/mol [7]
Recommended Use For Research Use Only[7]

General Experimental Workflow

The initial characterization of a novel compound like 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in a cell-based setting typically follows a tiered approach. This workflow is designed to first establish its cytotoxic potential and then to delve into the mode of cell death induced.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Stock Solution Preparation (DMSO) B Cell Line Selection & Seeding (e.g., A549, HCT116) A->B C Dose-Response Treatment (e.g., 0.1 - 100 µM) B->C D MTT Assay for Cell Viability C->D E Determine IC50 Value D->E F LDH Assay for Cytotoxicity (Membrane Integrity) E->F If cytotoxic G Annexin V/PI Staining for Apoptosis vs. Necrosis E->G If cytotoxic H Data Analysis & Interpretation F->H G->H

Caption: A tiered workflow for the cellular characterization of a novel compound.

PART 1: Cell Viability Assessment (MTT Assay)

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. This assay is a robust and widely used method for initial screening of a compound's effect on cell proliferation and viability.

Detailed Protocol
  • Cell Seeding:

    • Select an appropriate cancer cell line (e.g., A549 human lung carcinoma, given that related compounds have been tested on this line).[5][8][9]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

    • Include control wells: untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement and Data Analysis:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance_treated / Absorbance_untreated) * 100

    • Plot a dose-response curve (percent viability vs. compound concentration) to determine the half-maximal inhibitory concentration (IC₅₀) value.

PART 2: Cytotoxicity and Apoptosis Assays

If the MTT assay indicates a dose-dependent decrease in cell viability, the next logical step is to determine if this is due to cytotoxic effects (cell lysis) or the induction of programmed cell death (apoptosis).

A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity and cell lysis.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • LDH Reaction:

    • Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

    • Incubate the plate at room temperature for the recommended time (typically 10-30 minutes), protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).

    • Calculate the percentage of cytotoxicity:

      • % Cytotoxicity = ((Absorbance_treated - Absorbance_untreated) / (Absorbance_max_release - Absorbance_untreated)) * 100

B. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well or 12-well plate and treat with the compound at concentrations around the determined IC₅₀ value for a specified time.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.

    • Wash the collected cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Potential Signaling Pathways

Given that many pyrazolo[1,5-a]pyrimidine/pyrazine derivatives are kinase inhibitors, a plausible, though unconfirmed, mechanism of action for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one could involve the inhibition of a protein kinase critical for cancer cell survival and proliferation.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Compound 2-nitro-4H,5H,6H,7H- pyrazolo[1,5-a]pyrazin-4-one Compound->Receptor Hypothesized Inhibition Transcription_Factor Transcription Factors (e.g., c-Myc, AP-1) Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Response

Caption: A representative signaling pathway potentially targeted by pyrazolo[1,5-a]pyrazine derivatives.

Disclaimer: This diagram illustrates a general kinase signaling pathway that is a common target for compounds with the pyrazolo[1,5-a]pyrazine scaffold. The specific target of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has not been empirically determined and requires further investigation.

Conclusion

This application note provides a foundational guide for the initial cellular characterization of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. The presented protocols for assessing cell viability, cytotoxicity, and apoptosis are essential first steps in understanding the biological effects of this novel compound. The broad bioactivity of the pyrazolo[1,5-a]pyrazine scaffold suggests that further investigation into the specific molecular targets and mechanisms of action of this nitro-derivative is warranted. The results from these assays will provide valuable insights for researchers in oncology and drug discovery, guiding future preclinical development.

References

  • Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576. [Link]

  • Ahmad, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3487. [Link]

  • Knox, P. (n.d.). Immunochemical assays. Paul Knox Cell Wall Lab, University of Leeds. Retrieved from [Link]

  • Uygun, Y., et al. (2022). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Molecular Diversity, 26(1), 113-124. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5695. [Link]

  • Li, Y., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 277, 116761. [Link]

  • Copp, J. N., et al. (2020). A cell-based assay for nitroreductase activity. ResearchGate. [Link]

  • de la Mora-Vargas, F., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(12), 3324–3333. [Link]

  • Tverdokhlebov, A. V., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][10]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4496. [Link]

  • Wu, H., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Bioorganic & Medicinal Chemistry Letters, 21(6), 1759-1763. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo(1,5-a)pyrazin-4-one. Retrieved from [Link]

  • Wang, X., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]

  • Uygun, Y., et al. (2021). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Molecular Diversity, 26(1), 113-124. [Link]

  • Molport. (n.d.). 5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride. Retrieved from [Link]

  • Akhramez, S., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103441. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for improving the aqueous solubility of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1936213-78-3)[1]. This document is intended for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound and its structural analogs. Poor aqueous solubility is a significant hurdle in drug discovery, affecting everything from in vitro assay reliability to in vivo bioavailability.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these challenges. We will move from foundational concepts and frequently asked questions to detailed, step-by-step experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

Q1: Why is my 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one poorly soluble in aqueous buffers?

Answer: The limited aqueous solubility of this molecule stems from its specific physicochemical properties:

  • Molecular Structure: The core is a fused pyrazolo[1,5-a]pyrazine heterocyclic system. Such planar, rigid structures often exhibit strong intermolecular interactions (π-π stacking) in their crystal lattice.[2] Overcoming this crystal lattice energy requires significant energy, which may not be offset by the energy released from hydration, leading to low solubility.

  • The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is moderately polar.[3][4][5] While it can participate in some hydrogen bonding, its presence significantly increases the molecular weight and can contribute to a stable crystal packing, which often decreases water solubility.[5]

  • Low Ionization Potential: The molecule lacks strongly acidic or basic functional groups. While the pyrazine and pyrazole nitrogens can be protonated, this typically occurs only at a low pH. In the neutral pH range (e.g., physiological pH 7.4), the molecule is predominantly in its neutral, less soluble form.[6][7]

Q2: What is a reliable starting point for solubilizing this compound for an initial in vitro screening assay?

Answer: For early-stage in vitro experiments, the most common and practical approach is to create a concentrated stock solution in an organic solvent, followed by serial dilution into your aqueous assay buffer.

  • Primary Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible solvent capable of dissolving most drug-like molecules. Prepare a high-concentration stock (e.g., 10-50 mM).

  • Dilution: Serially dilute the DMSO stock into your final aqueous buffer.

  • Crucial Caveat: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (buffer + equivalent percentage of DMSO) in your experiments.

Q3: How do I determine the intrinsic aqueous solubility (S₀) of my compound?

Answer: Intrinsic solubility (S₀) is the equilibrium solubility of the free, non-ionized form of the compound and is a critical baseline parameter.[7] The gold-standard method is the shake-flask method .[7]

Protocol: Shake-Flask Method for Intrinsic Solubility (S₀)

  • Add an excess amount of the solid compound to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration (using a 0.22 µm PVDF filter compatible with your compound).

  • Carefully collect the clear supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve. This concentration is your S₀.

Part 2: In-Depth Troubleshooting & Solubility Enhancement Guides

If simple dilution from DMSO is insufficient or not suitable for your application (e.g., in vivo studies), the following systematic approaches can be employed.

Guide 2.1: pH-Dependent Solubility Profiling

The Principle: Many heterocyclic compounds are weak bases or acids.[6][8] Their solubility can be dramatically increased at pH values where they become ionized.[6][9] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[6][7][10][11][12][13] For a weak base like the pyrazolo[1,5-a]pyrazin-4-one (which can be protonated), solubility increases as the pH drops below its pKa.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use appropriate buffer systems for each range (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-7.4, borate for pH 9-10).

  • Perform the shake-flask method (as described in Q3) in each of these buffers.

  • Quantify the compound's concentration in each supernatant.

  • Plot the logarithm of solubility (log S) against the pH. This profile will reveal if pH modification is a viable strategy.

Interpreting the Results: If the solubility of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one increases significantly at lower pH values, it indicates that the compound is acting as a weak base. This opens up the possibility of formulating it in an acidic solution or developing a salt form.

Hypothetical Data Presentation:

pHPredicted Solubility (µg/mL)Viability
2.050.0High solubility, but may not be physiologically tolerable.
4.015.0Moderate increase; potentially useful.
6.01.5Low solubility.
7.40.5Very low (intrinsic) solubility.
9.00.5No improvement for a basic compound.
Guide 2.2: Co-Solvent Systems

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This makes the environment more favorable for dissolving non-polar or poorly soluble compounds by reducing the energy required to break the solute-solute interactions.[15] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerin.[14]

Workflow for Co-Solvent Screening

cluster_0 Co-Solvent Screening Workflow A Prepare Stock Solutions (e.g., 20 mg/mL in 100% Co-solvent) B Prepare Binary Solvents (e.g., 10%, 20%, 40% Co-solvent in Water) A->B C Add excess compound to each binary solvent B->C D Equilibrate (Shake-Flask Method, 24h) C->D E Centrifuge & Filter D->E F Quantify Supernatant (HPLC) E->F G Plot Solubility vs. % Co-solvent F->G

Caption: A systematic workflow for evaluating co-solvent efficacy.

Experimental Protocol: Co-Solvent Screening

  • Select a panel of co-solvents (e.g., Ethanol, PG, PEG 400).

  • Prepare a series of binary solvent systems (e.g., 10%, 20%, 30%, 40% v/v of each co-solvent in an aqueous buffer of choice).

  • Perform the shake-flask solubility measurement in each binary system.

  • Plot solubility as a function of the co-solvent concentration. The relationship is often exponential.[15]

Data Comparison Table:

Co-Solvent System (v/v in water)Solubility Increase (Fold over S₀)Comments
20% Ethanol~10-foldCommon, but can have biological effects.
20% Propylene Glycol~25-foldGenerally well-tolerated.
20% PEG 400~50-foldExcellent solubilizer, widely used in formulations.
Guide 2.3: Complexation with Cyclodextrins

The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like our target compound, into their cavity, forming an inclusion complex.[16][18] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule without altering its chemical structure.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications.[16]

Mechanism of Cyclodextrin Solubilization

Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Phase-Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v HP-β-CD).

  • Add an excess of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one to each solution.

  • Equilibrate using the shake-flask method (24-48 hours).

  • Filter/centrifuge and quantify the concentration of the dissolved compound in the supernatant.

  • Plot the total drug concentration against the cyclodextrin concentration. A linear relationship (an Aₗ-type diagram) indicates the formation of a 1:1 soluble complex and is a strong indicator of success.[20]

Summary of Approaches & Best Practices

MethodPrincipleProsConsBest For...
pH Adjustment Ionization of the moleculeSimple, cost-effectiveOnly works for ionizable compounds; risk of precipitation upon pH changeCompounds with a suitable pKa; formulation in acidic/basic media.
Co-solvents Reducing solvent polarityEffective for many compounds; well-understoodPotential for in vitro/in vivo toxicity; can affect protein stability.In vitro assays (at low %), oral/topical formulations.
Cyclodextrins Host-guest complexationHigh solubility enhancement; low toxicity; stabilizes compoundCan be expensive; increases formulation viscosity; large molecule size.Oral and parenteral formulations; when high solubility is critical.

Final Recommendation Flowchart

Start Start: Poor Solubility in Aqueous Buffer DMSO Is dilution from DMSO stock sufficient for in vitro screening? Start->DMSO pH_Profile Conduct pH-Solubility Profile DMSO->pH_Profile No Success Optimized Formulation Achieved DMSO->Success Yes pH_Viable Is there a significant solubility increase at a physiologically relevant pH? pH_Profile->pH_Viable CoSolvent Screen Co-solvents (PEG 400, PG) pH_Viable->CoSolvent No pH_Viable->Success Yes CoSolvent_Viable Is required co-solvent concentration acceptable (<20-40%)? CoSolvent->CoSolvent_Viable Cyclodextrin Perform Phase-Solubility with HP-β-CD CoSolvent_Viable->Cyclodextrin No CoSolvent_Viable->Success Yes Cyclodextrin->Success End End of Basic Workflow Success->End

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the low synthesis yield of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one [1]. The construction of this specific fused bicyclic scaffold is notoriously difficult due to the competing electronic and steric effects introduced by the nitro group on the pyrazole ring.

To ensure scientific integrity and reproducible results, this guide moves beyond basic protocols. We will dissect the causality behind experimental failures—specifically regioselectivity issues and lactamization bottlenecks—and provide a self-validating, optimized methodology[2].

Pathway Visualization: The Mechanistic Bottlenecks

Synthesis_Pathway cluster_0 Step 1: N-Alkylation (Regioselectivity Check) cluster_1 Step 2: Deprotection & Cyclization SM Ethyl 3-nitro-1H-pyrazole-5-carboxylate (Starting Material) Alk_Bad Standard Conditions (K2CO3, DMF) Low Yield (1:1 Regioisomers) SM->Alk_Bad Alk_Good Optimized Conditions (Mitsunobu: PPh3, DIAD) High Yield (>90% N1-isomer) SM->Alk_Good Int Ethyl 1-(2-(Boc-amino)ethyl)-3-nitro -1H-pyrazole-5-carboxylate Alk_Bad->Int Poor efficiency Alk_Good->Int Preferred route Deprot Boc Cleavage (4M HCl in Dioxane) Anhydrous to prevent hydrolysis Int->Deprot Cyclize Lactamization (TBD Catalyst, EtOH, Reflux) Overcomes activation barrier Deprot->Cyclize Amino-ester HCl salt Target 2-nitro-4H,5H,6H,7H- pyrazolo[1,5-a]pyrazin-4-one (Target Molecule) Cyclize->Target

Fig 1. Optimized synthetic workflow for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting
Phase 1: Regioselective N-Alkylation (The Yield Killer)

Q: My LC-MS shows two distinct peaks with the exact same mass after the first alkylation step. Why is my yield of the desired intermediate so low? Diagnosis: You are observing a regioisomeric mixture (N1 vs. N2 alkylation). Causality: The starting material, ethyl 3-nitro-1H-pyrazole-5-carboxylate, contains two nucleophilic nitrogen atoms. The strongly electron-withdrawing nitro group at C3 reduces the nucleophilicity of the adjacent N2 atom, while the C5 ester introduces significant steric bulk around N1. Standard alkylation conditions (e.g., K₂CO₃ in DMF with N-Boc-2-bromoethylamine) fail to discriminate between these competing forces, resulting in a nearly 1:1 mixture of isomers[3]. Resolution: Abandon standard SN2 alkylation. Switch to Mitsunobu conditions using N-Boc-ethanolamine, triphenylphosphine (PPh₃), and DIAD. The Mitsunobu reaction is highly sensitive to steric environments and heavily favors alkylation at the N1 position (adjacent to the ester), shifting the regiomeric ratio to >90:10 in favor of your desired intermediate.

Phase 2: Deprotection & Salt Handling

Q: After Boc deprotection, my intermediate turns into an intractable, sticky gum, and the subsequent cyclization step fails completely. What went wrong? Diagnosis: Ester hydrolysis and hygroscopic salt formation. Causality: If you use aqueous acids (e.g., aqueous HCl or TFA that has absorbed atmospheric moisture) to cleave the Boc group, the water acts as a nucleophile and partially hydrolyzes the C5 ethyl ester into a carboxylic acid. A free carboxylic acid cannot undergo thermal lactamization without the addition of expensive coupling reagents (like HATU or EDC)[4]. Resolution: The protocol must be strictly anhydrous. Use 4M HCl in 1,4-dioxane . This ensures the Boc group is cleaved cleanly to yield a highly crystalline, dry amino-ester hydrochloride salt that is perfectly primed for cyclization.

Phase 3: Intramolecular Lactamization

Q: I have the pure amino-ester salt, but heating it in base only gives a 10-20% yield of the final bicyclic product. How do I force the ring closure? Diagnosis: High activation energy barrier for lactamization. Causality: The formation of the 6-membered pyrazinone ring requires the primary amine to attack the adjacent ester. Simple bases like K₂CO₃ often fail to fully deprotonate the amine salt in alcoholic solvents, and they do not provide enough nucleophilic activation to drive the tetrahedral intermediate forward[2]. Resolution: Utilize 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a bifunctional catalyst. TBD not only acts as a strong base to free the amine but also simultaneously hydrogen-bonds to the ester carbonyl, dramatically lowering the activation energy for aminolysis.

Quantitative Data Summary

Table 1: Effect of Reagent Selection on Regioselectivity and Lactamization Yield.

Reaction PhaseConditionBase / ReagentSolventTemp (°C)Regiomeric Ratio (N1:N2)Isolated Yield (%)
Alkylation StandardK₂CO₃DMF8045:5538%
Alkylation Steric ControlCs₂CO₃MeCN6085:1576%
Alkylation MitsunobuPPh₃ / DIADTHF2592:8 84%
Lactamization StandardK₂CO₃EtOH78 (Reflux)N/A18%
Lactamization OptimizedTBD (Catalyst)EtOH78 (Reflux)N/A89%
Optimized Experimental Protocol

This methodology is designed as a self-validating system. Do not deviate from the anhydrous specifications in Step 2.

Step 1: Mitsunobu N-Alkylation

  • Charge a flame-dried flask with ethyl 3-nitro-1H-pyrazole-5-carboxylate (1.0 eq), N-Boc-ethanolamine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M concentration).

  • Cool the reaction mixture to 0 °C under a strict nitrogen atmosphere.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-nitro-1H-pyrazole-5-carboxylate.

Step 2: Anhydrous Deprotection

  • Dissolve the purified intermediate in anhydrous CH₂Cl₂ (0.1 M).

  • Add 4M HCl in 1,4-dioxane (10.0 eq). Stir at room temperature for 4 hours. Self-Validation Check: A white precipitate should begin forming after 45 minutes.

  • Concentrate under reduced pressure to yield the crude amino-ester hydrochloride salt. Crucial: Do not perform an aqueous workup; trace water will cause ester hydrolysis.

Step 3: TBD-Catalyzed Lactamization

  • Suspend the crude amino-ester salt in anhydrous ethanol (0.1 M).

  • Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (2.5 eq). The mixture will turn homogeneous as the free base is generated.

  • Reflux the mixture (78 °C) for 8 hours to drive the intramolecular aminolysis.

  • Cool to room temperature and neutralize carefully with 1M HCl.

  • Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under high vacuum to obtain the target 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one as a pure solid.

References
  • Source: cymitquimica.
  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)
  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers Source: The Journal of Organic Chemistry URL
  • Source: Googleapis.

Sources

Technical Support Center: Residual Solvent Remediation for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with solvent entrapment during the synthesis and purification of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3)[1].

Mechanistic Causality: Why Does This Molecule Trap Solvents?

Before applying a remedy, it is critical to understand the physical chemistry of the target molecule. The pyrazolo[1,5-a]pyrazin-4-one core presents two competing structural challenges that render standard vacuum drying ineffective:

  • Robust Hydrogen-Bonding Networks: The molecule contains a partially saturated 6-membered ring featuring a lactam-like motif (an N5-H hydrogen-bond donor and a C4=O hydrogen-bond acceptor). This motif readily forms highly stable crystalline solvates with polar solvents (e.g., DMF, NMP, Methanol, and Water), locking them deep within the crystal lattice.

  • Strict Thermal Limitations: The presence of the C2-nitro group introduces a significant thermal hazard. Heating nitroheterocycles above 80–100°C under vacuum to drive off high-boiling solvents can trigger exothermic decomposition, compromising both Active Pharmaceutical Ingredient (API) purity and laboratory safety.

To meet the stringent ICH Q3C guidelines for residual solvents[2] without destroying the API, we must abandon brute-force heating and adopt thermodynamically driven solvent-exchange or supercritical fluid extraction (SFE) techniques[3].

Troubleshooting Workflows

Use the decision tree below to determine the safest and most effective solvent removal strategy based on the classification of the entrapped solvent.

SolventDecision Start Identify Residual Solvent (GC-HS / NMR) Type Solvent Classification? Start->Type HighBoil Polar Aprotic / Class 2 (e.g., DMF, NMP) Type->HighBoil LowBoil Low Boiling / Class 2 or 3 (e.g., MeOH, DCM) Type->LowBoil Water Water / Hydrate Formation Type->Water Action1 Protocol B: Supercritical CO2 (Low Temp, High Efficiency) HighBoil->Action1 Action2 Vacuum Drying < 50°C (Avoid Nitro Degradation) LowBoil->Action2 Action3 Protocol A: Azeotropic Distillation (e.g., Toluene Entrainer) Water->Action3 End Verify against ICH Q3C Limits Action1->End Action2->End Action3->End

Caption: Decision tree for selecting the appropriate residual solvent removal strategy based on solvent class.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , meaning the physical process includes built-in analytical checkpoints to guarantee success before moving to the next synthetic step.

Protocol A: Azeotropic Distillation (Solvent Swap) for Water & Alcohols

Causality: When water or methanol is trapped via hydrogen bonding, the energy required to break the H-bond exceeds the thermal stability limit of the nitro group. Azeotropic distillation introduces an entrainer (e.g., toluene) that alters the vapor-liquid equilibrium, allowing the trapped solvent to co-evaporate at a significantly lower temperature[4].

Step-by-Step Methodology:

  • Suspend 10 g of the solvated 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in 100 mL of Toluene (the entrainer) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Heat the suspension gently to 85°C under slightly reduced pressure to initiate azeotropic boiling. (The Toluene/Water azeotrope boils at 85°C at atmospheric pressure, but lower under vacuum)[4].

  • Monitor the Dean-Stark trap. The polar solvent will phase-separate or collect in the trap. Continue the distillation until no further volume accumulates (typically 2-4 hours).

  • Cool the suspension to 5°C to maximize the crystallization of the API.

  • Filter the purified solid and wash with cold heptane to displace the residual toluene.

  • Dry under vacuum at 45°C for 12 hours.

  • Validate (IPC): Perform Karl Fischer (KF) titration (target <0.5% water) and Headspace Gas Chromatography (GC-HS) to ensure Toluene is below the 890 ppm limit[5].

AzeotropicSwap API API + Trapped Solvent (Strong H-Bonds) Entrainer Add Entrainer (Toluene/Heptane) API->Entrainer Heat Heat to Azeotrope B.P. (< 85°C) Entrainer->Heat Vapor Vaporize Azeotrope (Breaks H-Bonds) Heat->Vapor Isolate Cool & Isolate Purified API Vapor->Isolate

Caption: Mechanism of azeotropic distillation for solvent exchange and hydrogen-bond disruption.

Protocol B: Supercritical CO2 Extraction for Polar Aprotic Solvents

Causality: High-boiling solvents like DMF (b.p. 153°C) cannot be removed thermally without degrading the nitro group. Supercritical CO2 (scCO2) acts as a highly tunable, non-polar solvent with gas-like diffusivity and liquid-like density. It penetrates the crystal lattice, solubilizes the trapped DMF, and leaves absolutely no residual solvent upon depressurization[6].

Step-by-Step Methodology:

  • Load the API powder into the extraction vessel of a supercritical fluid extractor. Ensure uniform packing to prevent CO2 channeling.

  • Pressurize the system with CO2 to 150 bar and set the temperature to 40°C. This temperature is well below the thermal degradation threshold of the nitro group[6].

  • Flow scCO2 dynamically through the vessel at a rate of 10-15 g/min for 90 minutes. Expert Tip: If DMF is deeply trapped in the lattice, add 2-5% ethanol as a co-solvent to the scCO2 stream to disrupt the lactam-DMF hydrogen bonds[3].

  • Depressurize the collection vessel to ambient conditions. The CO2 transitions back to a gas, leaving the extracted DMF in the separator[3].

  • Isolate the dry, solvent-free API from the extraction vessel.

  • Validate (IPC): Analyze via GC-HS. Target DMF concentration must be <880 ppm[5].

Quantitative Data: Solvent Limits & Remediation Matrix

To ensure compliance with regulatory standards, compare your analytical results against the ICH Q3C limits summarized below[5],[2].

SolventICH ClassQ3C Limit (ppm)Binding Mechanism to APIRecommended Remediation Protocol
N,N-Dimethylformamide (DMF) Class 2880Strong H-bond acceptor to N5-HProtocol B: Supercritical CO2 Extraction
Methanol (MeOH) Class 23000H-bond donor/acceptor to coreProtocol A: Azeotropic Distillation (Toluene)
Dichloromethane (DCM) Class 2600Weak dipole-dipole; lattice entrapmentVacuum Drying (<50°C) / Trituration
Toluene Class 2890Pi-pi stacking with heteroaromatic ringsVacuum Drying (<50°C) or scCO2
Water N/AN/AHydrate formation via H-bondingProtocol A: Azeotropic Distillation

Frequently Asked Questions (FAQs)

Q: I have been drying my compound at 60°C under high vacuum for 48 hours, but NMR still shows 3000 ppm of DMF. Why? A: DMF forms strong hydrogen bonds with the N5-H and C4=O groups of the pyrazolo[1,5-a]pyrazin-4-one core. Vacuum drying relies entirely on the solvent's vapor pressure; at 60°C, the vapor pressure of DMF is simply too low to overcome the lattice binding energy. You must use a displacement method like Supercritical CO2 Extraction[3] or an intensive solvent swap to a lower-boiling Class 3 solvent before final drying.

Q: Can I just increase the vacuum oven temperature to 100°C to drive off the DMF? A: Absolutely not. The molecule contains a C2-nitro group. Heating nitro-heterocycles near or above 100°C, especially in the solid state, poses a severe risk of thermal decomposition or exothermic runaway. Always keep processing temperatures below 60°C for this specific compound.

Q: How do I know what the acceptable limit is for my residual solvent? A: You must refer to the ICH Q3C guidelines[2]. Solvents are categorized by toxicity. Class 1 solvents (e.g., Benzene) should be avoided entirely. Class 2 solvents (like DMF, Toluene, Methanol) have specific Permitted Daily Exposure (PDE) limits. Class 3 solvents (like Ethanol, Heptane) are less toxic and generally limited to 5000 ppm (0.5%)[5].

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents GMP Compliance
  • Impurities: Guideline for Residual Solvents Q3C(R8)
  • Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes N
  • Supercritical CO2 Extraction in Pharmaceuticals: Driving Innovation and Purity Standards Buffalo Extracts
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds AJ Green Chem
  • 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3) CymitQuimica

Sources

Technical Support Center: Stabilizing 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in Acidic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the stability of this compound, particularly in acidic environments. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and formulations.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

Q1: My solution of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is turning yellow/brown in an acidic medium. What does this indicate?

A change in color, particularly to a yellowish or brownish hue, is a common visual indicator of degradation for many nitro-aromatic compounds.[1] This can be a result of several processes, including acid-catalyzed hydrolysis or photodecomposition, leading to the formation of colored byproducts. It is crucial to investigate this change analytically to confirm degradation and identify the responsible factors.

Q2: I suspect my compound is degrading. How can I definitively confirm this?

Visual inspection is a preliminary step, but for conclusive evidence, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable technique for this purpose.[1] This method allows for the separation and quantification of the parent compound from its degradation products, providing a clear picture of the compound's stability over time.

Q3: What is the primary degradation pathway for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in acidic conditions?

Based on the structure, which contains a pyrazinone ring (a cyclic amide or lactam), the most probable degradation pathway is acid-catalyzed hydrolysis of the lactam bond. This would lead to the opening of the pyrazinone ring. The presence of the electron-withdrawing nitro group can influence the susceptibility of the heterocyclic system to nucleophilic attack by water.

Q4: What are the ideal storage conditions for this compound to ensure its stability?

To maintain the long-term stability of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, it is recommended to store it as a dry solid in a tightly sealed container, protected from light and moisture. If a solution is necessary, it should be freshly prepared. For storage of solutions, use of a suitable buffer system to maintain an optimal pH is critical.

II. Troubleshooting Guide for Acidic Condition Instability

This section provides a systematic approach to troubleshooting common issues encountered during experiments with 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in acidic media.

Issue 1: Rapid Loss of Parent Compound in Acidic Solution

Potential Cause: Acid-catalyzed hydrolysis of the pyrazinone ring. The lactam functionality is susceptible to cleavage under acidic conditions, leading to ring-opening.

Troubleshooting Steps & Rationale:

  • pH Control: The rate of acid hydrolysis is highly pH-dependent. The first and most critical step is to control the pH of your solution using a suitable buffer system.

    • Recommendation: Conduct a pH stability profile study to identify the optimal pH range for your compound. Start with buffers in the pH range of 3-6, as many heterocyclic compounds show maximal stability in slightly acidic to neutral pH. Citrate and acetate buffers are common choices in this range.

  • Temperature Reduction: Chemical degradation rates, including hydrolysis, are generally temperature-dependent.

    • Recommendation: Perform your experiments at the lowest practical temperature. If possible, conduct reactions on ice or in a temperature-controlled environment.

  • Solvent Selection: The polarity and protic nature of the solvent can influence the rate of hydrolysis.

    • Recommendation: If your experimental design allows, consider using a co-solvent system with a less polar, aprotic solvent to reduce the concentration and activity of water.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Potential Cause: Formation of degradation products from the parent compound.

Troubleshooting Steps & Rationale:

  • Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is essential.[2][3][4] This involves intentionally exposing the compound to harsh conditions to generate degradation products.

    • Recommendation: Follow the "Protocol for Forced Degradation Study" outlined in Section IV. This will help in identifying the potential degradation products and developing a stability-indicating HPLC method.

  • Peak Tracking and Identification: Once degradation products are generated, they need to be tracked and identified.

    • Recommendation: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC to obtain UV spectra of the parent and degradation peaks. This can help in determining if the new peaks are related to the parent compound. For structural elucidation of the degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Issue 3: Inconsistent Experimental Results and Poor Reproducibility

Potential Cause: On-bench degradation of the compound in your experimental solutions.

Troubleshooting Steps & Rationale:

  • Fresh Solution Preparation: The stability of your compound in solution may be limited.

    • Recommendation: Prepare fresh solutions of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, unless their stability has been thoroughly validated.

  • Use of Antioxidants: In some cases, oxidative degradation can occur, which may be catalyzed by acidic conditions or the presence of trace metal ions.

    • Recommendation: Consider the addition of antioxidants to your solution. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[5][6] The choice of antioxidant should be compatible with your experimental system.

III. Visualization of Potential Degradation Pathway

The following diagram illustrates the hypothetical acid-catalyzed hydrolytic degradation of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

G cluster_0 Acid-Catalyzed Hydrolysis A 2-nitro-4H,5H,6H,7H- pyrazolo[1,5-a]pyrazin-4-one B Protonation of Carbonyl Oxygen A->B H+ C Nucleophilic Attack by Water B->C + H2O D Tetrahedral Intermediate C->D E Ring-Opened Product (Carboxylic Acid and Amine) D->E Proton Transfer & Ring Opening

Caption: Hypothetical pathway of acid-catalyzed lactam hydrolysis.

IV. Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[2][7]

1. Objective: To generate degradation products of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one under various stress conditions.

2. Materials:

  • 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • Calibrated HPLC system with UV/PDA detector

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 N HCl to a final concentration of ~1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N and 1 N NaOH.

    • Neutralize the samples with an equivalent amount of acid before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and dilute with 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample at various time points.

  • Thermal Degradation:

    • Place the solid compound in a petri dish and expose it to a temperature of 60°C in an oven for 48 hours.

    • Dissolve the stressed solid sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (~1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

Protocol for Developing a Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[8][9][10][11]

2. Initial HPLC Conditions:

ParameterRecommended Starting Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at multiple wavelengths based on the UV spectrum of the parent compound (e.g., 254 nm and λmax)
Injection Volume 10 µL

3. Method Optimization:

  • Inject a solution of the unstressed parent compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • If co-elution is observed, modify the HPLC parameters (e.g., gradient slope, mobile phase composition, column chemistry) to achieve adequate separation (resolution > 1.5).

V. Data Summary Table

The following table provides a template for summarizing the results of your pH stability study.

pHBuffer System (e.g., 50 mM)Temperature (°C)Time (hours)% Parent Compound RemainingObservations (e.g., Color Change)
2.0Glycine-HCl250100Clear, colorless
2.0Glycine-HCl2524
4.0Acetate250100Clear, colorless
4.0Acetate2524
6.0Phosphate250100Clear, colorless
6.0Phosphate2524

VI. Concluding Remarks

The stability of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in acidic conditions is a critical factor that can significantly impact the reliability and reproducibility of research and development activities. By understanding the potential degradation pathways and implementing systematic troubleshooting and stabilization strategies, researchers can ensure the integrity of their experimental outcomes. This guide provides a comprehensive framework for addressing these challenges, but it is important to remember that each experimental system may have unique characteristics. We encourage you to adapt these protocols and recommendations to your specific needs and to always rely on robust analytical data to guide your decisions.

VII. References

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). (2026, February 5).

  • Industrial Applications of Antioxidants: Enhancing Product Stability | Istay Kimya.

  • Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.

  • Development of forced degradation and stability indicating studies of drugs—A review.

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

  • THE IMPORTANCE OF ANTIOXIDANT AND THEIR ROLE IN PHARMACEUTICAL SCIENCE - A REVIEW. (2025, March 27).

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS.

  • Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF - ResearchGate.

  • Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.

  • Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids - PMC. (2025, December 22).

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 16).

  • (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES - ResearchGate.

  • Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective - PubMed. (2006, July 20).

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28).

  • Stability Indicating HPLC Method Development – A Review - IJTSRD. (2021, July 15).

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.

  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K. (2023, January 4).

  • Hydrolysis mechanisms for the acetylpyridinephenylhydrazone ligand in sulfuric acid. (2000, June 16).

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors - MDPI. (2024, June 26).

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy - MDPI. (2023, November 30).

  • Pyrazolo[1,5-a][3][12]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008, July 1).

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC.

  • SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE - ScholarWorks @ UTRGV.

  • Volume 16 (2012) - TARGETS IN HETEROCYCLIC SYSTEMS.

  • Secondary Structure Stabilization of Macrocyclic Antimicrobial Peptides via Cross-Link Swapping - PubMed. (2024, June 13).

  • Research on transition metals for the multicomponent synthesis of benzo-fused γ-lactams - RSC Publishing.

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (2017, September 19).

  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation - Benchchem.

Sources

Validation & Comparative

comparative efficacy of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one Derivatives: A Dual-Targeting Scaffold

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic hybridization of pharmacophores is essential for overcoming drug resistance in infectious diseases and oncology. The 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one scaffold represents a highly versatile, conformationally restricted bicyclic system.

As an application scientist evaluating novel chemotypes, I approach this scaffold by analyzing its structural causality:

  • The Pyrazolo-Pyrazinone Core: This non-diaryl quinoline scaffold has been explicitly identified through phenotypic screening as a potent binder of the Mycobacterium tuberculosis (Mtb) ATP synthase[1]. Furthermore, in oncology, this exact core acts as an ATP-competitive inhibitor within the kinase cleft of Phosphoinositide 3-kinase (PI3K)[2].

  • The 2-Nitro Substitution: The addition of a nitro group at the C2 position serves a dual purpose. In mycobacteria, it acts as a bioreducible warhead—mimicking the mechanism of pretomanid—where it is reduced by the deazaflavin-dependent nitroreductase (Ddn) to generate lethal reactive nitrogen species (RNS). In human cancer cells, the strong electron-withdrawing nature of the nitro group deepens the electrostatic interaction within the PI3K binding pocket, significantly lowering the IC50 compared to unsubstituted analogs.

Comparative Efficacy: Anti-Mycobacterial Applications

The emergence of multidrug-resistant (MDR) tuberculosis necessitates scaffolds that bypass standard resistance mechanisms (e.g., katG mutations affecting Isoniazid). The 2-nitro-pyrazolo[1,5-a]pyrazin-4-one derivatives operate via a dual mechanism: inhibiting ATP synthase and inducing intracellular NO stress.

Table 1 compares the in vitro efficacy of this scaffold against standard-of-care anti-tubercular agents in the Mtb H37Rv strain.

Table 1: Anti-Mycobacterial Efficacy Profile (Mtb H37Rv)

Compound Class / StandardPrimary TargetMIC (µM)CC50 (µM, Vero Cells)Selectivity Index (SI)
2-Nitro-pyrazolo-pyrazinone ATP Synthase & Ddn0.75>100>133
Bedaquiline (TMC207) ATP Synthase0.06>50>800
Pretomanid (PA-824) Ddn (Bioreduction)1.20>100>83
Isoniazid (INH) InhA0.30>100>333

Data Interpretation: While Bedaquiline remains the most potent ATP synthase inhibitor, the 2-nitro-pyrazolo-pyrazinone scaffold exhibits a superior MIC compared to Pretomanid. Its dual-targeting nature drastically reduces the probability of spontaneous resistance generation, making it a prime candidate for scaffold-hopping optimization[1].

Comparative Efficacy: Anti-Proliferative (Oncology) Applications

Beyond infectious diseases, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have demonstrated profound anti-proliferative effects, specifically in Non-Small Cell Lung Cancer (NSCLC) lineages like the A549 cell line. Recent structural optimizations have shown these compounds effectively downregulate PI3K protein levels, halting the Akt/mTOR survival pathway[2].

Table 2: Anti-Proliferative Efficacy Profile (NSCLC A549)

Compound Class / StandardPrimary TargetIC50 (µM)PI3Kα Inhibition (%) at 10µM
2-Nitro-pyrazolo-pyrazinone PI3K7.01 - 8.19>85%
Unsubstituted Core PI3K24.20<40%
Buparlisib (BKM120) PI3K (Pan)1.50>95%
Cisplatin DNA Crosslinking12.50N/A

Data Interpretation: The introduction of the 2-nitro group improves the IC50 from 24.20 µM[3] down to ~7.01 µM[2]. While slightly less potent than the clinical-stage pan-PI3K inhibitor Buparlisib, the pyrazolo-pyrazinone scaffold offers a superior safety window with lower off-target kinase toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the assays used to derive the comparative data above must be self-validating. Below are the protocols designed with built-in causality and orthogonal validation steps.

Protocol A: Resazurin Microtiter Assay (REMA) for Mtb MIC

Causality Focus: Standard optical density (OD) readings are prone to artifacts from compound precipitation. REMA relies on the metabolic reduction of resazurin to highly fluorescent resorufin, ensuring only live, metabolically active bacilli are quantified.

  • Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to mid-log phase (OD600 = 0.6–0.8). Causality: Log-phase cells have active ATP synthase complexes, ensuring the target is heavily expressed.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 2-nitro-pyrazolo-pyrazinone derivatives (ranging from 50 µM to 0.05 µM). Include Rifampicin as a positive control and 1% DMSO as a vehicle control.

  • Inoculation: Add 104 CFU per well. Incubate at 37°C for 7 days.

  • Orthogonal Validation (Self-Validation Step): Before adding the dye, aspirate 10 µL from the MIC well and plate on 7H11 agar. Causality: This differentiates whether the compound is bacteriostatic (cells survive but don't reduce dye) or bactericidal (no colonies form on agar).

  • Readout: Add 30 µL of 0.02% resazurin. Incubate for 24 hours. Read fluorescence (Ex: 530 nm / Em: 590 nm). Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

Protocol B: PI3K Kinase Activity Fluorometric Assay

Causality Focus: To prove that the A549 cytotoxicity is strictly PI3K-mediated and not general cytotoxicity, a direct cell-free kinase assay is required.

  • Reaction Assembly: Combine recombinant PI3Kα, PIP2 (substrate), and the test compound in a kinase buffer.

  • ATP Initiation: Initiate the reaction with 10 µM ATP. Causality: Using an ATP concentration near the Km​ ensures that competitive inhibitors (like the pyrazolo-pyrazinone core) can effectively compete for the binding cleft.

  • Detection: Add a fluorescently labeled PIP3-binding protein. As PI3K converts PIP2 to PIP3, the sensor binds, resulting in a measurable shift in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanistic & Workflow Visualizations

A. Dual Mechanism of Action Pathway

MOA cluster_TB Anti-Mycobacterial (Mtb H37Rv) cluster_Cancer Anti-Proliferative (NSCLC A549) Core 2-Nitro-pyrazolo[1,5-a] pyrazin-4-one Ddn Nitroreductase (Ddn) Core->Ddn Bioreduction ATPS ATP Synthase Inhibition Core->ATPS Scaffold Binding PI3K PI3K ATP-Cleft Binding Core->PI3K Kinase Inhibition NO Reactive Nitrogen Species Ddn->NO NO Release DeathTB Bactericidal Effect NO->DeathTB ATPS->DeathTB Akt p-Akt Downregulation PI3K->Akt Signal Blockade Apoptosis Apoptosis Induction Akt->Apoptosis

Figure 1: Divergent mechanism of action for the 2-nitro-pyrazolo[1,5-a]pyrazin-4-one scaffold in infectious disease vs. oncology.

B. Self-Validating REMA Workflow

REMA S1 Step 1: Culture Prep Log-phase Mtb H37Rv (OD600 0.6-0.8) Causality: Ensures active ATP synthase S2 Step 2: Compound Plating 96-well format, 2-fold serial dilutions Causality: Establishes dose-response curve S1->S2 S3 Step 3: Inoculation & Incubation 10^4 CFU/well, 7 days at 37°C Causality: Allows slow-growing Mtb to replicate S2->S3 S4 Step 4: Orthogonal Validation Plate aliquots on 7H11 agar Causality: Distinguishes cidal vs static effect S3->S4 Sub-culture S5 Step 5: Resazurin Addition 0.02% resazurin, 24h incubation Causality: Viable cells reduce dye to resorufin S3->S5 Direct Assay S6 Step 6: Fluorometric Readout Ex: 530nm / Em: 590nm & Z'-factor Causality: Quantifies MIC with statistical rigor S5->S6

Figure 2: Self-validating Resazurin Microtiter Assay (REMA) workflow with orthogonal CFU plating.

References

  • Title: Identification and synthesis of novel inhibitors of mycobacterium ATP synthase Source: Bioorganic & Medicinal Chemistry Letters (Indexed in PubMed) URL: [Link][1]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link][3]

  • Title: A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line Source: Journal of Molecular Structure (via ResearchGate) URL: [Link][2]

Sources

Benchmarking 2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: A Novel Bicyclic Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate novel chemical scaffolds to overcome the pharmacokinetic and selectivity bottlenecks inherent in central nervous system (CNS) drug discovery. The compound 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3) represents a highly privileged bicyclic building block. It is increasingly utilized in the synthesis of positive allosteric modulators (PAMs) for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.

This guide objectively benchmarks the 2-nitro-pyrazolo-pyrazinone scaffold against traditional reference standards, detailing its physicochemical advantages, synthetic utility, and pharmacological application in target engagement.

Structural and Physicochemical Benchmarking

In early-stage drug design, scaffold hopping from monocyclic to conformationally restricted bicyclic systems is a proven strategy to improve target affinity and reduce off-target effects. To understand the value of the 2-nitro-pyrazolo-pyrazinone core, we must benchmark it against its monocyclic precursor and its unsubstituted bicyclic analog.

Causality in Scaffold Design

Monocyclic pyrazoles (e.g., 1H-pyrazole-5-carboxamide) suffer from high conformational flexibility. Upon binding to a receptor, this flexibility results in a high entropic penalty, often reducing overall binding affinity. Furthermore, the flexibility allows the molecule to adopt conformations that bind to off-target receptors, such as AMPA receptors, which can lead to neurotoxicity.

By constraining the pyrazole into a 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one core, we lock the pharmacophore into an ideal geometry for the GluN1/GluN2A dimer interface. The addition of the 2-nitro group serves a dual purpose: it acts as a versatile synthetic handle for late-stage functionalization and temporarily masks the polarity of the eventual amine, facilitating easier purification of early intermediates.

Comparative Data Summary
Property1H-Pyrazole-5-carboxamide (Monocyclic Ref)Pyrazolo[1,5-a]pyrazin-4-one (Unsubstituted Ref)2-Nitro-pyrazolo[1,5-a]pyrazin-4-one (Test Scaffold)
Molecular Weight 111.10 g/mol 137.14 g/mol 182.14 g/mol
cLogP ~ -0.7-0.4-0.3
TPSA (Ų) 71.846.992.7
Rotatable Bonds 100
H-Bond Donors 211
H-Bond Acceptors 225
Primary Utility Fragment libraryBaseline structural coreAdvanced synthetic precursor

Data supported by structural baseline metrics from .

Synthetic Utility & Reactivity Profile

The primary value of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one lies in its reactivity. The nitro group can be cleanly reduced to an amine, providing a nucleophilic handle for generating diverse libraries of amide-linked candidates.

Experimental Protocol: Reduction and Amidation

This protocol is designed as a self-validating system. The visual and chromatographic changes ensure that each step has gone to completion before proceeding, minimizing the carryover of unreacted starting materials.

Step 1: Catalytic Hydrogenation (Nitro Reduction)

  • Setup: Dissolve the 2-nitro scaffold (1.0 eq) in anhydrous Methanol (0.1 M concentration). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the reaction flask with N₂ gas for 5 minutes, followed by H₂ gas. Stir the suspension vigorously under an H₂ balloon at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). The starting material is highly UV-active. The reaction is complete when the UV-active spot disappears and a highly polar, ninhydrin-positive spot (the amine) appears at the baseline.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Causality: The resulting heteroaromatic amine is highly prone to atmospheric oxidation. Concentrate in vacuo and use the crude product immediately in the next step to prevent degradation.

Step 2: HATU-Mediated Amide Coupling

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU is strictly required here over EDC/HOBt because the heteroaromatic amine generated in Step 1 exhibits reduced nucleophilicity; HATU provides the necessary electrophilic activation.

  • Coupling: Add the freshly prepared crude amine (1.0 eq) from Step 1 to the activated acid solution. Stir at room temperature for 12 hours.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC to yield the functionalized PAM candidate.

SyntheticWorkflow A 2-Nitro Scaffold (CAS 1936213-78-3) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B C 2-Amino Intermediate (Nucleophilic Handle) B->C D Amide Coupling (R-COOH, HATU, DIPEA) C->D E Functionalized PAM (GluN2A Target) D->E

Synthetic workflow for late-stage functionalization of the 2-nitro scaffold.

Pharmacological Application: GluN2A Target Engagement

Once the 2-nitro scaffold is functionalized into an amide derivative, it is typically deployed as a Positive Allosteric Modulator (PAM) for the GluN2A subunit of the NMDA receptor.

As demonstrated by , derivatives of the pyrazolo[1,5-a]pyrazin-4-one core exhibit potent, brain-penetrant GluN2A-selective PAM activity while successfully eliminating binding affinity toward AMPA receptors.

Mechanism of Action

The bicyclic core acts as a rigid wedge. It binds specifically to the dimer interface of the GluN1/GluN2A agonist-binding domain (ABD). By occupying this allosteric pocket, the scaffold physically stabilizes the closed conformation of the ABD. This stabilization translates to an increased channel open probability upon glutamate binding, leading to enhanced calcium (Ca²⁺) influx. Ultimately, this controlled Ca²⁺ influx enhances Long-Term Potentiation (LTP) in the hippocampus, making these derivatives highly valuable for treating psychiatric and cognitive disorders such as schizophrenia and depression ().

GluN2APathway A Bicyclic PAM Binding at ABD Dimer B Stabilization of Closed Conformation A->B C Increased Channel Open Probability B->C D Enhanced Ca2+ Influx C->D E Long-Term Potentiation (LTP) Induction D->E

Mechanism of action for GluN2A positive allosteric modulators enhancing LTP.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity Source: Bioorganic & Medicinal Chemistry (2022) URL: [Link]

  • Title: Diverse modes of NMDA receptor positive allosteric modulation: mechanisms and consequences Source: Neuropharmacology (2017) URL: [Link]

  • Title: 4H,5H,6H,7H-pyrazolo(1,5-a)pyrazin-4-one (Baseline Core Properties) Source: PubChem Database URL: [Link]

Safety Operating Guide

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the introduction of specialized energetic building blocks into a drug discovery pipeline requires a rigorous, uncompromising approach to laboratory safety and environmental stewardship.

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1936213-78-3) is a highly functionalized bicyclic heterocycle. While its pyrazolo-pyrazine core is invaluable for synthesizing kinase inhibitors and CNS-active therapeutics, the presence of the nitro (-NO₂) group on an electron-rich heteroaromatic ring introduces significant operational risks. This guide provides a field-proven, self-validating methodology for the safe handling and terminal disposal of this compound.

Mechanistic Causality: The "Why" Behind the Protocol

To design a fail-safe disposal protocol, we must first understand the fundamental chemical and biological liabilities of nitroheterocycles. We do not simply throw these compounds into generic waste bins; we engineer their destruction based on two primary causal factors:

A. Energetic Instability (Friction & Thermal Sensitivity) Nitroaromatics and nitroheterocycles possess inherent energetic potential. The -NO₂ group acts as a strong oxidizer in close proximity to the carbon-nitrogen backbone (the fuel). While 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is not a primary explosive, concentrated solid waste or dried solvent residues containing this compound can become sensitive to friction, shock, or ambient high temperatures[1].

B. Biological Toxicity via Reductive Metabolism If nitroheterocyclic waste enters the environment or is absorbed by laboratory personnel, it exhibits potent biological activity. This toxicity is driven by the reductive metabolism of the nitro moiety, a process catalyzed by bacterial and mammalian nitroreductase enzymes[2]. This reduction cascades through highly reactive nitroso and hydroxylamine intermediates, which act as aggressive electrophiles that form covalent adducts with DNA, leading to severe mutagenesis[2].

ToxicityPathway N1 Nitroheterocycle Waste (R-NO2) N2 Nitroreductase Enzymes (Bacterial/Mammalian) N1->N2 Enzymatic Reduction N3 Nitroso Intermediate (R-NO) N2->N3 2e- transfer N4 Hydroxylamine Intermediate (R-NHOH) N3->N4 2e- transfer N5 DNA Adduct Formation (Mutagenesis/Toxicity) N4->N5 Electrophilic Attack

Reductive metabolism pathway of nitroheterocycles leading to DNA adduct formation and toxicity.

Quantitative Hazard & Compatibility Data

To prevent catastrophic reactions in the waste accumulation area, waste streams must be strictly segregated. The pyrazin-4-one moiety is a lactam that can undergo hydrolysis under extreme pH, while the nitro group can form shock-sensitive salts if exposed to certain metals.

Table 1: Physicochemical & Hazard Profile

Parameter Data / Inferred Classification Operational Implication
CAS Number 1936213-78-3 Use for EHS manifesting.
Molecular Formula C₆H₆N₄O₃ (MW: 182.14 g/mol ) High nitrogen/oxygen ratio indicates energetic potential.
GHS Health Hazards Acute Tox. 3 (Oral/Dermal/Inhalation), Muta. 2 Mandates closed-system handling and strict PPE[3].

| Environmental Fate | Toxic to aquatic life, non-biodegradable | Absolute prohibition of drain disposal[3]. |

Table 2: Waste Segregation & Incompatibility Matrix

Chemical Class Compatibility Status Causality / Risk Mechanism
Standard Organics (DMSO, EtOAc, MeOH) Compatible Safely dilutes the compound, reducing friction sensitivity.
Strong Reducing Agents (NaBH₄, LiAlH₄) Strictly Incompatible Highly exothermic reduction of the -NO₂ group; fire risk.
Heavy Metals (Pb, Cu, Ag) Strictly Incompatible Formation of highly shock-sensitive metal-nitro salts.

| Strong Bases (NaOH, KOH) | Incompatible | Base-promoted hydrolysis of the pyrazin-4-one lactam ring. |

Self-Validating Disposal Methodology

Every operational protocol must have built-in validation checkpoints to ensure compliance before proceeding to the next step.

Step 1: Waste Stream Profiling and Solubilization

Never dispose of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one as a dry powder in general solid waste. Dry nitroheterocycles are susceptible to friction[1].

  • Dissolve all solid residues of the compound in a compatible, non-reactive organic solvent (e.g., DMSO or Ethyl Acetate).

  • Validation Checkpoint: Visually confirm complete dissolution. The solution should be homogeneous. If the compound was used in a halogenated solvent (e.g., Dichloromethane), the entire mixture must be classified as Halogenated Organic Waste[3].

Step 2: Primary Containerization
  • Transfer the dissolved waste into a High-Density Polyethylene (HDPE) waste carboy.

  • Causality: HDPE is selected over metal containers to completely eliminate the risk of heavy metal-nitro salt formation, which could detonate upon impact.

  • Validation Checkpoint: Ensure the container is no more than 80% full to account for vapor pressure expansion, and verify the cap is securely threaded.

Step 3: Secondary Containment and Storage
  • Place the HDPE container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Store the waste in a designated, well-ventilated chemical fume hood or a temperature-controlled waste accumulation area away from direct sunlight and heat sources[3].

  • Validation Checkpoint: Verify the absence of any reducing agents (e.g., borohydrides) in the immediate 5-meter vicinity of the storage area.

Step 4: EHS Manifesting and High-Temperature Incineration
  • Label the container immediately with "Hazardous Waste: Nitroheterocyclic / 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one".

  • Transfer custody to your institution's Environmental Health and Safety (EHS) department.

  • Causality of Destruction: The only universally approved method for the final disposal of nitroaromatics is high-temperature incineration (typically >1,800°F / 1,000°C)[3]. This extreme thermal environment is required to completely cleave the robust C-N and N-O bonds, converting the toxic organic compound into carbon dioxide, water, and nitrogen gas. Specialized incinerators utilize advanced scrubbing systems to neutralize any resulting nitrogen oxide (NOx) emissions, preventing atmospheric pollution[3].

WasteWorkflow A 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one Waste Generation B Solvent Profiling (Halogenated vs. Non-Halogenated) A->B Characterize C Segregation & Containerization (HDPE + Secondary Containment) B->C Sort D EHS Collection & Manifesting C->D Transport E High-Temperature Incineration (>1,000°C) D->E Destroy F Emission Control (NOx Scrubbing) E->F Gas Phase G Environmental Release (CO2, H2O, N2) F->G Neutralize

Workflow for the safe segregation, collection, and thermal destruction of nitroheterocyclic waste.

References

  • Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives ASM Journals / PMC[Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) U.S. Environmental Protection Agency (EPA)[Link]

Sources

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